2-(4-Chlorobutyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorobutyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDGDAKGDUYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409060 | |
| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118336-86-0 | |
| Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118336-86-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane (CAS: 118336-86-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobutyl)-1,3-dioxolane, with CAS number 118336-86-0, is a heterocyclic organic compound. It serves as a key synthetic intermediate, primarily functioning as a protected form of 5-chlorovaleraldehyde. The dioxolane group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role in the construction of complex supramolecular structures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 118336-86-0 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 56-58 °C at 0.1 mmHg | [1] |
| Density | 1.109 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.457 | [1] |
| Flash Point | 85.0 °C (185.0 °F) - closed cup | [1] |
| Solubility | Soluble in common organic solvents. | |
| Purity | ≥97.0% (GC) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| Synonym(s) | 5-Chloro-n-valeraldehyde ethylene acetal | [1] |
| InChI | InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | [1] |
| InChI Key | GFTDGDAKGDUYGO-UHFFFAOYSA-N | [1] |
| SMILES | ClCCCCC1OCCO1 | [1] |
| MDL Number | MFCD00043136 | [1] |
Synthesis and Experimental Protocols
This compound is synthesized via the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction protects the aldehyde group, enabling subsequent chemical transformations.
Synthesis of this compound
This protocol is based on standard acid-catalyzed acetalization procedures for aliphatic aldehydes.[2][3] The primary reactant, 5-chlorovaleraldehyde, is a colorless liquid with a boiling point of 172 °C.[1]
Experimental Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chlorovaleraldehyde (120.58 g/mol , 1.0 eq), ethylene glycol (62.07 g/mol , 1.2 eq), and toluene (250 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (172.20 g/mol , 0.01 eq).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (1.0 eq).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (56-58 °C at 0.1 mmHg) to yield pure this compound as a colorless liquid.[1]
Caption: Synthesis workflow for this compound.
Application in Supramolecular Chemistry: Synthesis of C-chlorobutylpyrogallol[4]arene
A primary application of this compound is in the synthesis of functionalized calixarenes, such as C-chlorobutylpyrogallol[4]arene.[5] In this reaction, the dioxolane serves as a precursor to 5-chlorovaleraldehyde, which undergoes an acid-catalyzed cyclocondensation with pyrogallol.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve pyrogallol (126.11 g/mol , 4.0 eq) and this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add concentrated hydrochloric acid (HCl) as the catalyst. The acid serves to both deprotect the aldehyde (hydrolyze the acetal) and catalyze the subsequent cyclization reaction.
-
Reaction Execution: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The solid product, C-chlorobutylpyrogallol[4]arene, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold ethanol to remove unreacted starting materials and soluble oligomers. The product can be further purified by recrystallization from a suitable solvent system like acetonitrile.
Caption: Reaction pathway for C-chlorobutylpyrogallol[4]arene synthesis.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]
-
Hazard Statements: H301 (Toxic if swallowed).
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a valuable intermediate for organic synthesis, particularly in the field of supramolecular chemistry. Its role as a protected aldehyde allows for the construction of complex macrocycles like functionalized pyrogallol[4]arenes. The experimental protocols provided herein offer a practical guide for its synthesis and application. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Chloro-2-(chlorophenylmethylene)valeraldehyde | C12H12Cl2O | CID 44150084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Chloroamino)valeraldehyde | C5H10ClNO | CID 15820950 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate in various synthetic pathways. The data presented is intended to support research and development activities by providing accurate and readily accessible information.
Core Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and chemical process design.
| Property | Value | References |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |
| CAS Number | 118336-86-0 | [2] |
Experimental Data
Key experimental parameters have been reported for this compound, providing insights into its physical state and behavior under various conditions.
| Parameter | Value | Conditions | References |
| Boiling Point | 56-58 °C | 0.1 mmHg | [1] |
| Density | 1.109 g/mL | at 20 °C | [1] |
| Refractive Index | n20/D 1.457 | [1] |
Logical Relationship of Molecular Formula to Molecular Weight
The molecular weight of a compound is a direct function of its elemental composition. The following diagram illustrates the logical flow from the molecular formula of this compound to its calculated molecular weight.
Caption: From Formula to Molecular Weight.
References
A Comprehensive Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis, and applications, with detailed protocols and data presented for practical laboratory use.
Chemical Identity and Nomenclature
The compound with the structure this compound is correctly identified by this name under IUPAC nomenclature. It is also commonly known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal[1]. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 5-chlorovaleraldehyde.
-
IUPAC Name: this compound
-
Synonym: 5-Chloro-n-valeraldehyde ethylene acetal[1]
Physicochemical and Safety Data
Quantitative data for this compound has been compiled from various sources to provide a clear reference for handling, storage, and application.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Assay | ≥97.0% (GC) | [1][2] |
| Form | Liquid | [2] |
| Boiling Point | 56-58 °C at 0.1 mmHg | [2][4] |
| Density | 1.109 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.457 | [2][4] |
| Flash Point | 85.0 °C (185.0 °F) - closed cup |[1] |
Table 2: Safety and Hazard Information
| Identifier | Description | Source |
|---|---|---|
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301 (Toxic if swallowed) | [1] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) |[1] |
Synthesis and Purification
1,3-dioxolanes are heterocyclic acetals typically prepared by the reaction of an aldehyde or ketone with ethylene glycol, often in the presence of an acid catalyst[5]. The synthesis of this compound follows this general principle, using 5-chlorovaleraldehyde as the starting material.
This protocol describes a standard acid-catalyzed acetalization reaction.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), and a non-polar solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation. A key indicator of purity is the absence of a carbonyl (CHO) stretching band in the infrared (IR) spectrum[4]. The fraction collected at 56-58 °C / 0.1 mmHg corresponds to the pure product[2][4].
The logical flow from reactants to the final, purified product is illustrated below.
Caption: A diagram illustrating the synthesis and purification workflow.
Applications in Organic Synthesis
This compound is a valuable bifunctional building block in organic synthesis. The dioxolane moiety protects a reactive aldehyde, while the terminal chloro-group allows for nucleophilic substitution or Grignard reagent formation. A notable application is its use in the synthesis of C-chlorobutylpyrogallol[6]arene, a complex macrocyclic compound[1][2][3][4].
The role of this compound as a precursor in the synthesis of functionalized calixarenes highlights its utility.
Caption: Logical flow from building block to a complex macrocycle.
References
- 1. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-クロロブチル)-1,3-ジオキソラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 4. This compound | 118336-86-0 [amp.chemicalbook.com]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | CID 75727 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. This document outlines the synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, with the chemical formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol , is a heterocyclic compound belonging to the dioxolane family.[1][2] Its structure features a five-membered 1,3-dioxolane ring substituted at the 2-position with a 4-chlorobutyl group. This compound serves as a valuable intermediate in organic synthesis, notably in the preparation of more complex molecules such as C-chlorobutylpyrogallol[3]arene.[1] The presence of both a protected aldehyde (as the dioxolane) and a reactive alkyl chloride functionality makes it a versatile building block. Accurate structural elucidation is paramount to ensure its purity and proper reactivity in subsequent synthetic steps.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol. This reaction is a classic example of carbonyl group protection.
General Reaction Scheme
The overall reaction is as follows:
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on standard methods for acetal formation.
Materials:
-
5-chlorovaleraldehyde
-
Ethylene glycol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 5-chlorovaleraldehyde, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Structure Elucidation
The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol [1][2] |
| CAS Number | 118336-86-0[1][2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 56-58 °C at 0.1 mmHg[1] |
| Density | 1.109 g/mL at 20 °C[1] |
| Refractive Index (n20/D) | 1.457[1] |
Table 1: Physical and Chemical Properties of this compound.
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on theoretical predictions and analysis of similar structures.
The proton NMR spectrum is a powerful tool for confirming the presence of the different proton environments in the molecule. The predicted chemical shifts and multiplicities are summarized in Table 2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH-O- (acetal proton) | ~4.8-5.0 | Triplet | 1H |
| -O-CH₂-CH₂-O- | ~3.8-4.0 | Multiplet | 4H |
| -CH₂-Cl | ~3.5-3.6 | Triplet | 2H |
| -CH₂-CH₂-Cl | ~1.7-1.9 | Multiplet | 2H |
| -CH-CH₂-CH₂- | ~1.6-1.8 | Multiplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.4-1.6 | Multiplet | 2H |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-C H-O- (acetal carbon) | ~103-105 |
| -O-C H₂-C H₂-O- | ~64-66 |
| -C H₂-Cl | ~44-46 |
| -C H₂-CH₂-Cl | ~32-34 |
| -CH-C H₂-CH₂- | ~28-30 |
| -C H₂-CH₂-CH₂- | ~22-24 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.
Expected Fragmentation Pattern:
-
α-cleavage: Loss of the chlorobutyl side chain to give a stable dioxolanyl cation.
-
Loss of HCl: Elimination of hydrogen chloride from the molecular ion.
-
Cleavage of the dioxolane ring: Fragmentation of the acetal ring structure.
Caption: Expected fragmentation pathways in mass spectrometry.
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| C-H (alkyl) | 2850-2960 | Stretching |
| C-O (acetal) | 1050-1150 | Stretching |
| C-Cl | 600-800 | Stretching |
Table 4: Expected IR Absorption Bands for this compound.
Experimental Workflow for Structure Elucidation
A logical workflow is essential for the unambiguous structure determination of this compound.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Conclusion
The structure of this compound can be reliably synthesized and elucidated using standard and well-established analytical techniques. This guide provides the necessary theoretical and practical framework for researchers and professionals to confidently prepare and characterize this important chemical intermediate. The combination of NMR, MS, and IR spectroscopy offers a comprehensive and unambiguous confirmation of its molecular structure, ensuring its suitability for further applications in organic synthesis and drug development.
References
A Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane: A Versatile Building Block in Synthetic Chemistry
Introduction: 2-(4-Chlorobutyl)-1,3-dioxolane is a valuable bifunctional molecule employed as a starting material in various organic syntheses. Its structure incorporates two key reactive features: a terminal alkyl chloride and a cyclic acetal (dioxolane). The dioxolane serves as a protecting group for an aldehyde, preventing its reaction under neutral or basic conditions while allowing for selective reactions at the chloro-substituted carbon. The alkyl chloride moiety is susceptible to nucleophilic substitution, making it an ideal electrophile for introducing a five-carbon chain with a latent aldehyde functionality. This guide provides an in-depth overview of its properties, synthetic applications, and detailed experimental protocols for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Specifications
The physical and chemical properties of this compound are summarized below. This data is essential for planning experimental setups, including reaction conditions and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 118336-86-0 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 56-58 °C at 0.1 mmHg | [1] |
| Density | 1.109 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.457 | [1] |
| Purity (GC) | ≥97.0% | [1] |
| Synonym | 5-Chloro-n-valeraldehyde ethylene acetal | [1] |
Core Reactivity and Synthetic Utility
The primary utility of this compound stems from its ability to act as a five-carbon electrophilic building block. The terminal chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
The dioxolane group is stable under basic and neutral conditions, effectively protecting the aldehyde functionality. This latent aldehyde can be revealed later in a synthetic sequence through acid-catalyzed hydrolysis, providing a versatile handle for further transformations such as reductive amination, Wittig reactions, or oxidations.
References
An In-depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-chlorobutyl)-1,3-dioxolane, a specialized protecting group for carbonyl functionalities. This document details its chemical and physical properties, provides experimental protocols for its application and removal, and discusses its stability and utility in organic synthesis.
Introduction
In the realm of multi-step organic synthesis, the selective transformation of functional groups is paramount. Carbonyl groups, present in aldehydes and ketones, are highly reactive and often require temporary protection to prevent undesired reactions. The formation of a cyclic acetal, specifically a 1,3-dioxolane, is a robust and widely employed strategy for carbonyl protection.[1] this compound serves as a unique protecting group, incorporating a reactive chlorobutyl handle that can be utilized for subsequent synthetic transformations. This guide will explore the practical applications and technical details of using this versatile protecting group.
Physicochemical Properties
This compound, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a liquid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
| CAS Number | 118336-86-0 | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 56-58 °C at 0.1 mmHg | [3] |
| Density | 1.109 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.457 | [3] |
| Synonyms | 5-Chloro-n-valeraldehyde ethylene acetal | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.
Synthesis of the Precursor: 5-Chloropentanal
A common route to 5-chloropentanal involves the reduction of a corresponding carboxylic acid derivative, such as a methyl ester.
Experimental Protocol: Synthesis of 5-Chloropentanal
-
Materials:
-
Methyl 5-chlorovalerate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene)
-
Toluene, anhydrous
-
Hydrochloric acid (e.g., 6 N)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen for inert atmosphere
-
-
Procedure:
-
Dissolve methyl 5-chlorovalerate in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a slight excess (e.g., 1.1-1.3 equivalents) of DIBAL-H solution dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of hydrochloric acid.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropentanal. The crude product can often be used directly in the next step.
-
Acetalization to form this compound
The protection of the aldehyde is achieved by reacting it with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water.[4][5]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Chloropentanal
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., pyridinium p-toluenesulfonate)
-
Toluene or benzene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add a solution of 5-chloropentanal in toluene.
-
Add a slight excess (e.g., 1.1-1.5 equivalents) of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
-
Deprotection of this compound
The removal of the dioxolane protecting group is typically accomplished by acid-catalyzed hydrolysis, regenerating the parent aldehyde.[4][6]
Experimental Protocol: Deprotection to 5-Chloropentanal
-
Materials:
-
This compound
-
Acetone (or THF) and water
-
Hydrochloric acid (e.g., 1-3 N) or other acid catalyst (e.g., acetic acid)
-
Sodium bicarbonate
-
Ethyl acetate or diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected 5-chloropentanal.
-
Stability and Reactivity
1,3-Dioxolanes are generally stable to a wide range of reaction conditions, which makes them excellent protecting groups.[4]
| Condition | Stability |
| Strongly Basic Conditions | Stable |
| Nucleophilic Reagents (e.g., Grignard, Organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Oxidizing Agents (non-acidic) | Generally Stable |
| Strongly Acidic Conditions (aqueous) | Labile (Deprotects) |
| Lewis Acids | Can promote cleavage |
The presence of the chlorobutyl chain in this compound offers a reactive site for further functionalization. The terminal chloride can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups while the carbonyl is protected.
Applications in Synthesis
The primary application of this compound is in the synthesis of complex molecules where a latent aldehyde functionality is required, and a handle for further elaboration is needed. A notable example is its use in the synthesis of C-chlorobutylpyrogallol[7]arene.[3][4]
Visualizations
Caption: Acid-catalyzed protection of 5-chloropentanal.
Caption: Acid-catalyzed deprotection of the dioxolane.
Caption: General workflow for using this compound.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity Profile of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(4-chlorobutyl)-1,3-dioxolane. This bifunctional molecule incorporates a reactive primary alkyl chloride and a stable cyclic acetal (dioxolane), making it a valuable intermediate in organic synthesis. The dioxolane moiety serves as a protected form of an aldehyde, which can be deprotected under acidic conditions. The primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This guide details the compound's physical and spectroscopic properties, explores its key reactions, provides illustrative experimental protocols, and discusses its role in the synthesis of pharmacologically relevant molecules.
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature. Its key physical and spectroscopic properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118336-86-0 | |
| Molecular Formula | C₇H₁₃ClO₂ | |
| Molecular Weight | 164.63 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 56-58 °C at 0.1 mmHg | |
| Density | 1.109 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.457 |
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Features | Reference |
| ¹H NMR | δ (ppm) in CD₃CN: 4.27 (t, 1H), 3.64 (t, 2H), 2.30 (m, 2H), 1.86 (m, 2H), 1.41 (m, 2H) | [1] |
| ¹³C NMR | δ (ppm) in CD₃CN: 114.4, 46.0, 35.0, 33.4, 33.2, 32.8, 26.0 | [1] |
| IR (Infrared) | Expected peaks (cm⁻¹): ~2950-2850 (C-H stretch), ~1150-1050 (C-O stretch of acetal), ~750-650 (C-Cl stretch) | Inferred from structure |
| Mass Spec (MS) | Expected fragments (m/z): [M]+ at 164/166 (isotope pattern for Cl), loss of C₂H₄O from dioxolane ring, loss of Cl, fragmentation of butyl chain | Inferred from structure |
Core Reactivity Profile
The reactivity of this compound is governed by its two primary functional groups: the 1,3-dioxolane ring and the primary alkyl chloride .
Reactions of the 1,3-Dioxolane Ring
The 1,3-dioxolane is a cyclic acetal, which primarily functions as a protecting group for an aldehyde.
-
Stability : It is stable to bases, nucleophiles, and many oxidizing and reducing agents.
-
Acid-Catalyzed Hydrolysis : The primary reaction of the dioxolane is hydrolysis under acidic conditions to regenerate the parent aldehyde (5-chloropentanal) and ethylene glycol. This reaction is typically reversible. The stability of a related dioxolane was found to be questionable at pH 7 and hydrolysis occurred over hours at pH 3, while it was stable at pH 9[2].
References
2-(4-Chlorobutyl)-1,3-dioxolane safety and handling
An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 118336-86-0), a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment prior to handling the substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118336-86-0 | [1][2][3] |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |
| Molecular Weight | 164.63 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 56-58 °C @ 0.1 mmHg93-94 °C @ 12 mmHg | [1][2][3] |
| Density | 1.109 g/mL at 20 °C | [1][2][3] |
| Refractive Index | n20/D 1.457 | [1][2] |
| Flash Point | 85.0 °C (185.0 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Details | Reference |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1][2] |
| Signal Word | Danger | [1][2][3] |
| Hazard Statements | H301: Toxic if swallowed | [1][2][3] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1][2] |
| Hazard Class | Acute Toxicity, Oral (Category 3) | [1][2] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 | [1][2] |
Experimental Protocols: Safe Handling and Use
The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions in consultation with a qualified safety professional.
General Laboratory Workflow
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: A typical workflow for handling this compound.
Detailed Methodologies
-
Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[1][2][5]
-
Hand Protection : Chemical-resistant gloves such as neoprene, butyl rubber, or Viton are recommended. Inspect gloves for integrity before each use.[6]
-
Skin and Body Protection : Wear a flame-retardant laboratory coat.
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2]
-
-
Handling Procedures :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3] Store in a locked cabinet or other secure area.[3]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
Emergency Response Workflow
Caption: Workflow for responding to spills or personnel exposure.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion : Toxic if swallowed. Immediately call a poison control center or doctor. Do not induce vomiting.[3][6]
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards : The substance is combustible. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas. Containers may explode when heated.[8]
-
Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][6]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel from the area. Do not breathe vapors and avoid contact with the substance. Ensure adequate ventilation and eliminate all ignition sources.
-
Environmental Precautions : Prevent the material from entering drains or waterways.
-
Containment and Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[4][7] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[4][7]
Stability and Reactivity
-
Reactivity : May form explosive peroxides upon exposure to air.[8][9]
-
Chemical Stability : Stable under recommended storage conditions.
-
Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[9] Exposure to moist air or water.[4]
-
Incompatible Materials : Strong oxidizing agents and strong acids.[4][8]
-
Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
References
- 1. This compound = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 2. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 118336-86-0 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
In-Depth Technical Guide: 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 2-(4-Chlorobutyl)-1,3-dioxolane, a key chemical intermediate. The document focuses on its physical and chemical properties, with a particular emphasis on solubility characteristics. It also includes a detailed experimental protocol for its analysis and a visualization of its application in chemical synthesis.
Core Compound Information
This compound is a heterocyclic compound with the chemical formula C₇H₁₃ClO₂. It is also known by its synonym, 5-Chloro-n-valeraldehyde ethylene acetal. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 118336-86-0 | [1] |
| Molecular Weight | 164.63 g/mol | |
| Form | Liquid | |
| Boiling Point | 56-58 °C at 0.1 mmHg | |
| Density | 1.109 g/mL at 20 °C | |
| Refractive Index | n20/D 1.457 | |
| Assay | ≥97.0% (GC) |
Solubility Profile
Haloalkanes are generally characterized by low solubility in water.[2][3][4][5][6] This is attributed to their inability to form strong hydrogen bonds with water molecules, making the dissolution process energetically unfavorable.[2][3][6] Conversely, haloalkanes tend to be soluble in organic solvents of similar polarity, such as ethers and benzene.[2][4][5] The parent compound, 1,3-dioxolane, is miscible with water and soluble in alcohol, ether, and benzene.
Given the presence of the polar 1,3-dioxolane ring and the nonpolar chlorobutyl chain, this compound is expected to exhibit moderate polarity. Therefore, it is anticipated to be sparingly soluble in water but should readily dissolve in a range of common organic solvents.
A qualitative summary of the expected solubility is provided below:
| Solvent | Expected Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Toluene | Soluble |
| Hexane | Moderately soluble |
Experimental Protocols
General Protocol for Solubility Determination
While a specific protocol for this compound is not available, the following general gravimetric method can be employed to quantitatively determine its solubility in various solvents.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
Oven
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.
-
If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or micropipette.
-
Transfer the aliquot to a pre-weighed vial.
-
Determine the weight of the transferred solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound until a constant weight of the residue is achieved.
-
Weigh the vial containing the dry solute.
-
Calculate the solubility in g/100 mL or other desired units.
General Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and purity assessment of this compound.
Objective: To identify and quantify this compound and any potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent)
Reagents:
-
High-purity carrier gas (e.g., Helium)
-
Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
This compound standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injection Volume: 1 µL (split or splitless mode can be optimized).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the prepared sample into the GC-MS system. The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard. The mass spectrum will show a characteristic fragmentation pattern that can confirm the identity of the compound. The peak area can be used for quantitative analysis.
Application in Synthesis
This compound is a known precursor in the synthesis of C-chlorobutylpyrogallol[2]arene.[7][8] This reaction highlights the utility of the compound in constructing complex macrocyclic structures.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of C-chlorobutylpyrogallol[2]arene, a process that involves the reaction of pyrogallol with this compound.
Caption: Synthetic pathway for C-chlorobutylpyrogallol[2]arene.
This guide provides a foundational understanding of this compound for professionals in research and development. Further experimental investigation is recommended to establish precise quantitative solubility data in a broader range of solvents and conditions.
References
- 1. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]
- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 5. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | 118336-86-0 [amp.chemicalbook.com]
- 8. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of 2-(4-Chlorobutyl)-1,3-dioxolane. This versatile building block is notably used in the synthesis of functionalized macrocycles, such as C-chlorobutylpyrogallol[1]arene, which are of significant interest in drug delivery and molecular encapsulation.
Commercial Availability
A number of chemical suppliers offer this compound, with varying purity grades, quantities, and pricing. The following tables summarize the currently available commercial options and the key technical specifications provided by suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 24045 | ≥97.0% (GC) | 5 mL |
| ChemicalBook | CB4323734 | Not specified | Inquire |
| SynQuest Laboratories | 2H08-5-00 | 95% | 10 g, 25 g |
| Apollo Scientific | OR955197 | 95% | 25 g |
| Shanghai Jichun Industrial Co., Ltd. | --- | Not specified | Inquire |
Table 2: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 118336-86-0 |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol |
| Appearance | Liquid |
| Boiling Point | 56-58 °C at 0.1 mmHg |
| Density | 1.109 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.457 |
| Flash Point | 85.0 °C (closed cup) |
| SMILES | ClCCCCC1OCCO1 |
| InChI Key | GFTDGDAKGDUYGO-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of C-chlorobutylpyrogallol[1]arene using this compound
The following is a representative experimental protocol for the synthesis of C-chlorobutylpyrogallol[1]arene, based on procedures for similar pyrogallol[1]arene syntheses. This compound serves as the aldehyde precursor after in-situ deprotection.
Materials:
-
Pyrogallol
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve pyrogallol in ethanol.
-
Add this compound to the solution. The dioxolane acts as a protected form of 5-chloropentanal.
-
Add concentrated hydrochloric acid to the mixture to catalyze both the deprotection of the dioxolane to the corresponding aldehyde and the subsequent condensation with pyrogallol.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.
-
Filter the precipitate and wash with water to remove any remaining acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Quality Control: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and identity of volatile and semi-volatile organic compounds like this compound.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium
-
Injection Mode: Split/splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp to 150 °C at 20 °C/min
-
Ramp to 270 °C at 30 °C/min, hold for 0.5 minutes
-
-
MS Detection: Electron Ionization (EI) in scan mode (e.g., 40-300 amu) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Create a series of dilutions to establish a calibration curve for quantitative analysis.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
Data Analysis:
-
The retention time of the major peak should be consistent with that of a reference standard.
-
The mass spectrum of the major peak should correspond to the expected fragmentation pattern of this compound.
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Development
The dioxolane moiety is a recognized pharmacophore and is present in various biologically active compounds. Its role can range from acting as a key structural component of a pharmacologically active molecule to serving as a protecting group for aldehydes and ketones during complex organic syntheses.
This compound is a precursor for functionalizing pyrogallol[1]arenes. These functionalized macrocycles are being extensively investigated in drug delivery systems. The chlorobutyl arm allows for further chemical modification, enabling the attachment of targeting ligands or other functionalities. The pyrogallol[1]arene cavity can encapsulate drug molecules, potentially improving their solubility, stability, and pharmacokinetic profile.[1][3]
Visualizing the Workflow in Drug Development
The following diagrams illustrate the procurement and quality control workflow for this compound and its subsequent application in the synthesis of a functionalized pyrogallol[1]arene for potential use in a drug delivery system.
Caption: Procurement and Quality Control Workflow.
Caption: Drug Development Application Workflow.
References
An In-Depth Technical Guide to 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobutyl)-1,3-dioxolane is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive chlorobutyl chain, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in synthetic chemistry and potential relevance to drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 118336-86-0 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 56-58 °C at 0.1 mmHg | [2] |
| Density | 1.109 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.457 | [2] |
| Assay | ≥97.0% (GC) | [2] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and structural elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.85 | t | -O-CH-O- |
| ~3.95 | m | -O-CH₂-CH₂-O- |
| ~3.55 | t | -CH₂-Cl |
| ~1.80 | m | -CH₂-CH₂-Cl |
| ~1.65 | m | -CH-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~104 | -O-CH-O- |
| ~65 | -O-CH₂-CH₂-O- |
| ~45 | -CH₂-Cl |
| ~32 | -CH₂-CH₂-Cl |
| ~28 | -CH-CH₂-CH₂- |
| ~23 | -CH-CH₂- |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretch (alkane) |
| 1150-1050 | C-O stretch (acetal) |
| 750-650 | C-Cl stretch |
MS (Mass Spectrometry) Data (Predicted)
| m/z (mass-to-charge ratio) | Assignment |
| 164/166 (M+) | Molecular ion peak (presence of ³⁵Cl/³⁷Cl) |
| 129 | [M - Cl]⁺ |
| 73 | [C₄H₇O₂]⁺ (dioxolane fragment) |
Synthesis of this compound
The primary synthetic route to this compound is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.[3] This reaction is a standard method for the protection of aldehydes.
Experimental Protocol: Acetalization of 5-Chloropentanal
Materials:
-
5-Chloropentanal
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chloropentanal, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
References
Methodological & Application
Synthesis of C-chlorobutylpyrogallolarene: Application Notes and Protocols for Researchers
Synthesis of C-chlorobutylpyrogallol[1]arene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of C-chlorobutylpyrogallol[1]arene, a functionalized macrocycle with potential applications in supramolecular chemistry and drug delivery. The synthesis involves a two-step process commencing with the acid-catalyzed deprotection of 2-(4-chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal, followed by an acid-catalyzed condensation with pyrogallol.
Introduction
Pyrogallol[1]arenes are macrocyclic compounds formed by the condensation of pyrogallol with an aldehyde.[2] These molecules are a subclass of calixarenes and are of significant interest due to their ability to form host-guest complexes and self-assemble into larger supramolecular structures.[2] The functionalization of the lower rim of the pyrogallol[1]arene scaffold by using substituted aldehydes allows for the tuning of their physical, chemical, and biological properties. The C-chlorobutyl moiety introduces a reactive handle that can be used for further post-synthetic modifications, making C-chlorobutylpyrogallol[1]arene a versatile building block in the development of novel therapeutic agents and delivery systems.
This application note details the synthesis of C-chlorobutylpyrogallol[1]arene using this compound as a key starting material.[3][4][5] The ethylene acetal acts as a protecting group for the aldehyde functionality, which is deprotected in situ or in a prior step to generate 5-chloropentanal for the subsequent condensation with pyrogallol.
Materials and Methods
Materials
-
Pyrogallol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Acetonitrile
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Characterization
The synthesized C-chlorobutylpyrogallol[1]arene was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the final product.
Table 1: NMR Spectroscopic Data for C-chlorobutylpyrogallol[1]arene
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H | CD₃CN | 6.89 | (s, 1H, Ar-H) |
| 4.27 | (t, 1H, CH, J = 5 Hz) | ||
| 3.64 | (t, 2H, CH₂-Cl, J = 5 Hz) | ||
| 2.30 | (m, 2H, CH₂) | ||
| 1.86 | (m, 2H, CH₂) | ||
| 1.41 | (m, 2H, CH₂) | ||
| ¹³C | CD₃CN | 139.9 | Ar-C |
| 133.5 | Ar-C | ||
| 125.6 | Ar-C | ||
| 114.4 | Ar-C-OH | ||
| 46.0 | CH₂-Cl | ||
| 35.0 | CH | ||
| 33.4 | CH₂ | ||
| 33.2 | CH₂ | ||
| 32.8 | CH₂ | ||
| 26.0 | CH₂ |
Experimental Protocols
The synthesis of C-chlorobutylpyrogallol[1]arene is a two-step process that can be performed sequentially in one pot.
Step 1: Acid-Catalyzed Deprotection of this compound
This step involves the hydrolysis of the cyclic acetal to generate the corresponding aldehyde, 5-chloropentanal. This protocol is a general procedure for acid-catalyzed deprotection of dioxolanes.
-
To a solution of this compound in a suitable organic solvent (e.g., ethanol), add a catalytic amount of a strong acid such as concentrated hydrochloric acid.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydrolysis.
-
The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the resulting solution containing 5-chloropentanal can be used directly in the next step.
Step 2: Synthesis of C-chlorobutylpyrogallol[1]arene via Condensation
This protocol outlines the acid-catalyzed condensation of the in situ generated 5-chloropentanal with pyrogallol.
-
In a round-bottom flask, dissolve pyrogallol in ethanol.
-
To this solution, add the solution of 5-chloropentanal (from Step 1). A typical molar ratio of pyrogallol to aldehyde is 1:1.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) with constant stirring for several hours (e.g., 8-12 hours).[1]
-
A precipitate will form as the reaction progresses.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the crude product by vacuum filtration and wash with a 1:1 mixture of water and ethanol to remove unreacted starting materials and the acid catalyst.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent such as acetonitrile. It has been noted that the crude C-chlorobutylpyrogallol[1]arene may co-crystallize with ethylene glycol, a byproduct of the deprotection step.
Table 2: Representative Reaction Parameters for Pyrogallol[1]arene Synthesis
| Parameter | Value/Condition |
| Pyrogallol:Aldehyde Molar Ratio | 1:1 |
| Catalyst | Concentrated Hydrochloric Acid |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (80-90 °C) |
| Reaction Time | 8-12 hours |
| Purification Method | Recrystallization from Acetonitrile |
Visualizing the Synthesis and Workflow
To aid in the understanding of the synthetic process, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of C-chlorobutylpyrogallol[1]arene.
Caption: Experimental workflow for the synthesis of C-chlorobutylpyrogallol[1]arene.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
By following these detailed protocols, researchers can successfully synthesize and purify C-chlorobutylpyrogallol[1]arene for further investigation and application in various fields of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanically induced pyrogallol[4]arene hexamer assembly in the solid state extends the scope of molecular encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobutyl)-1,3-dioxolane, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a valuable bifunctional molecule for organic synthesis. The presence of a chloroalkane allows for the formation of a Grignard reagent, while the 1,3-dioxolane moiety serves as a protecting group for an aldehyde functional group. This acetal protection is robust under the basic conditions of Grignard reagent formation and reaction, preventing self-condensation or unwanted reactions. The resulting Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, acts as a nucleophilic five-carbon synthon, which can be used to introduce a protected aldehyde functionality into a target molecule. Subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, which can then undergo further transformations. This application note provides detailed protocols for the formation of the Grignard reagent from this compound and its subsequent reaction with a carbonyl compound to form a new carbon-carbon bond.
Reaction Principle
The overall process involves two key stages:
-
Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding organomagnesium halide. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1]
-
Nucleophilic Addition to an Electrophile: The prepared Grignard reagent is then reacted with an electrophile, such as an aldehyde or a ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond.[2] An acidic workup is then performed to protonate the resulting alkoxide and to hydrolyze the acetal, yielding a hydroxyaldehyde.
Experimental Protocols
Protocol 1: Preparation of 4-(1,3-Dioxolan-2-yl)butylmagnesium chloride
This protocol describes the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[1] Allow the flask to cool to room temperature under the inert atmosphere.
-
Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the chloride solution to the magnesium suspension.
-
Grignard Formation: The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the appearance of a cloudy gray solution. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-black solution is the Grignard reagent, 4-(1,3-dioxolan-2-yl)butylmagnesium chloride, which should be used directly in the next step.
Protocol 2: Reaction with Cyclohexanone and Deprotection
This protocol details the reaction of the prepared Grignard reagent with cyclohexanone as a representative electrophile.
Materials:
-
Solution of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride in THF (from Protocol 1)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Diethyl ether
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Then, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Deprotection: To the combined organic layers, add 3 M hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the acetal. Monitor the deprotection by TLC.
-
Workup and Isolation: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(5-oxopentyl)cyclohexan-1-ol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the reaction of 4-(1,3-dioxolan-2-yl)butylmagnesium chloride with various electrophiles. Yields are based on typical Grignard reactions and may vary depending on specific reaction conditions.
| Electrophile | Grignard Reagent (equiv.) | Product | Yield (%) |
| Cyclohexanone | 1.1 | 1-(5-oxopentyl)cyclohexan-1-ol | 80-90 |
| Benzaldehyde | 1.1 | 6-hydroxy-6-phenylhexanal | 75-85 |
| Acetone | 1.1 | 6-hydroxy-6-methylheptan-5-one | 70-80 |
| Ethyl benzoate | 2.2 | 1,1-diphenyl-1,6-dihydroxyhexane | 65-75 |
Visualizations
Diagram 1: General Workflow for the Grignard Reaction
Caption: Workflow for the synthesis of a hydroxy-aldehyde.
Diagram 2: Reaction Signaling Pathway
Caption: Pathway from starting material to final product.
References
Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane as a Bifunctional Protecting Group for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount for achieving target molecules with high yield and selectivity. Carbonyl groups, being highly susceptible to nucleophilic attack, often require temporary masking to allow for chemical transformations elsewhere in the molecule. The 1,3-dioxolane moiety is a robust and widely utilized protecting group for aldehydes and ketones, offering stability across a broad range of reaction conditions, particularly basic and nucleophilic environments.
This document provides detailed application notes and protocols for the use of 2-(4-Chlorobutyl)-1,3-dioxolane , a unique bifunctional reagent that not only protects a carbonyl group but also introduces a reactive alkyl chloride handle. This dual functionality opens avenues for sequential reactions, where the protected carbonyl remains inert during a primary transformation, and the chlorobutyl chain is subsequently employed for further molecular elaboration.
Principle of Operation
The protection of a carbonyl group with this compound proceeds via the acid-catalyzed formation of a cyclic acetal. The reaction involves the carbonyl compound and ethylene glycol, with the 4-chlorobutyl group being an integral part of the acetal structure. The resulting protected compound is stable to a variety of nucleophilic and basic reagents. Deprotection is readily achieved under acidic conditions, regenerating the carbonyl functionality. The key advantage of this reagent lies in the 4-chlorobutyl chain, which can participate in various nucleophilic substitution reactions, such as Grignard reactions, couplings, or introductions of heteroatoms, while the carbonyl group remains shielded.
Applications
The bifunctional nature of this compound makes it a valuable tool in synthetic strategies requiring a latent carbonyl group and a site for carbon-carbon or carbon-heteroatom bond formation. Potential applications include:
-
Synthesis of complex long-chain ketones: The chlorobutyl group can be converted to an organometallic reagent (e.g., Grignard or organocuprate) and coupled with an electrophile. Subsequent deprotection of the dioxolane reveals the ketone.
-
Preparation of functionalized cyclic ethers: Intramolecular cyclization via nucleophilic attack on the chlorobutyl chain can lead to the formation of substituted tetrahydrofurans or other cyclic ethers.
-
Introduction of nitrogen, oxygen, or sulfur nucleophiles: The alkyl chloride can be displaced by a variety of nucleophiles to introduce new functional groups at a defined distance from a masked carbonyl.
-
Solid-phase synthesis: The chlorobutyl group can serve as a linker to a solid support, allowing for reactions on the protected carbonyl-containing substrate, followed by cleavage from the resin.
Quantitative Data Summary
The following tables summarize representative quantitative data for the protection of various carbonyl compounds with ethylene glycol to form the corresponding 1,3-dioxolanes and their subsequent deprotection. While specific data for this compound is not extensively available in the literature, the data presented here is based on well-established procedures for analogous 1,3-dioxolane formations and cleavages and serves as a practical guide.
Table 1: Protection of Various Carbonyl Compounds as 1,3-Dioxolanes
| Carbonyl Substrate | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone | p-TsOH (1) | Toluene | 4 | 95 |
| Benzaldehyde | Montmorillonite K10 | Dichloromethane | 2 | 92 |
| Acetophenone | Sc(OTf)₃ (0.5) | Acetonitrile | 3 | 90 |
| 4-Heptanone | Iodine (5) | Dichloromethane | 6 | 88 |
| Propiophenone | ZrCl₄ (2) | Dichloromethane | 2.5 | 93 |
Table 2: Deprotection of 1,3-Dioxolanes
| Protected Substrate | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-Methyl-2-phenyl-1,3-dioxolane | 2M HCl | Acetone/H₂O | 1 | 98 |
| This compound | Acetic Acid/H₂O | THF | 5 | 94 |
| 2,2-Dibutyl-1,3-dioxolane | Er(OTf)₃ (cat.) | Wet Nitromethane | 0.5 | 96 |
| Spiro[cyclohexane-1,2'-[1][2]dioxolane] | Iodine (cat.) | Acetone | 0.25 | 95 |
| 2-Naphthyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 0.1 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Group
This protocol describes a standard method for the formation of a 1,3-dioxolane using ethylene glycol and an acid catalyst, which is applicable for the synthesis of this compound from 5-chloropentanal.
Materials:
-
Carbonyl compound (e.g., 5-chloropentanal) (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carbonyl compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane
This protocol outlines a standard acidic hydrolysis method to regenerate the carbonyl group from its 1,3-dioxolane protected form.
Materials:
-
1,3-Dioxolane protected compound (1.0 equiv)
-
Acetone (or THF)
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 1,3-dioxolane protected compound in a suitable solvent such as acetone or THF in a round-bottom flask.
-
Add 2M aqueous HCl solution dropwise while stirring at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or other suitable methods if necessary.
Visualizations
Caption: Workflow for the protection of a carbonyl group.
Caption: Workflow for the deprotection of a 1,3-dioxolane.
Caption: Synthetic strategy using the bifunctional nature of the reagent.
References
Application Notes and Protocols for the Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxolane moiety is a widely utilized protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral to basic conditions. The protection of a carbonyl group as a dioxolane acetal allows for selective reactions at other functional groups within a molecule. The subsequent removal, or deprotection, of the acetal is a crucial step to regenerate the carbonyl functionality. The choice of deprotection method is critical, especially when the substrate contains sensitive functional groups.
This document provides detailed application notes and protocols for the deprotection of 2-(4-chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal. The presence of a primary alkyl chloride in the substrate necessitates the use of mild deprotection conditions to avoid unwanted side reactions, such as hydrolysis or substitution of the chloride. The following protocols outline several effective methods for this transformation, emphasizing chemoselectivity and high yields.
Deprotection Methods and Protocols
Several methods are available for the deprotection of 1,3-dioxolane acetals. For a substrate containing an alkyl chloride, acidic conditions are typically employed, though care must be taken to use mild reagents to maintain the integrity of the C-Cl bond. Below are detailed protocols for selected mild acidic deprotection methods.
Method 1: Acid-Catalyzed Hydrolysis with p-Toluenesulfonic Acid (p-TSA)
This is a classic and widely used method for acetal deprotection. The use of a catalytic amount of a strong acid in the presence of water drives the hydrolysis reaction.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-chloropentanal.
-
Purify the product by distillation or column chromatography if necessary.
Method 2: Lewis Acid Catalysis with Cerium(III) Triflate
Cerium(III) triflate is a mild Lewis acid catalyst that can efficiently cleave acetals under nearly neutral conditions, making it suitable for substrates with acid-sensitive groups.[1]
Protocol:
-
Dissolve this compound (1.0 eq) in wet nitromethane.
-
Add a catalytic amount of cerium(III) triflate (Ce(OTf)₃, 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting 5-chloropentanal as required.
Method 3: Deprotection using Iodine in Acetone
Molecular iodine in acetone provides a very mild and efficient system for the deprotection of acetals and ketals under neutral conditions.[1]
Protocol:
-
To a solution of this compound (1.0 eq) in acetone, add a catalytic amount of iodine (I₂, 0.1 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product if necessary.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of 1,3-dioxolane acetals using the methods described above. Note that the optimal conditions for this compound may require some empirical optimization.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | p-Toluenesulfonic Acid | Acetone/Water | Room Temp. | 1 - 6 | 85 - 95 |
| 2 | Cerium(III) Triflate | Wet Nitromethane | Room Temp. | 0.5 - 4 | 90 - 98 |
| 3 | Iodine | Acetone | Room Temp. | 0.25 - 2 | 90 - 99 |
Visualizations
Deprotection Reaction Scheme
The following diagram illustrates the general chemical transformation for the deprotection of this compound to 5-chloropentanal.
Caption: General reaction scheme for the deprotection of the acetal.
Experimental Workflow
This diagram outlines the typical workflow for the deprotection experiments described in the protocols.
Caption: A typical workflow for the deprotection experiment.
Acid-Catalyzed Deprotection Mechanism
This diagram shows the signaling pathway of the acid-catalyzed hydrolysis of a 1,3-dioxolane.
Caption: Stepwise mechanism of acid-catalyzed acetal deprotection.
References
Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-chlorobutyl)-1,3-dioxolane as a key intermediate in the synthesis of high-profile triazole antifungal agents, Itraconazole and Posaconazole. This document includes detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and synthetic workflows.
Introduction to this compound
This compound is a versatile bifunctional molecule containing a reactive chlorobutyl group and a stable 1,3-dioxolane moiety. The dioxolane serves as a protecting group for an aldehyde, preventing its participation in reactions while allowing for transformations at the chlorobutyl terminus. This intermediate is particularly valuable in multi-step syntheses where the aldehyde functionality needs to be revealed at a later stage. Its primary application in the pharmaceutical industry is as a building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the triazole antifungals.
Application in Antifungal Drug Synthesis
This compound and its derivatives are crucial for constructing the side chains of Itraconazole and Posaconazole. These drugs are potent inhibitors of fungal lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents like Itraconazole and Posaconazole target the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of CYP51, these drugs disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the acetalization of 5-chlorovaleraldehyde with ethylene glycol.
Reaction:
5-Chlorovaleraldehyde + Ethylene Glycol → this compound + Water
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chlorovaleraldehyde | 120.58 | 12.06 g | 0.10 |
| Ethylene Glycol | 62.07 | 9.31 g (8.4 mL) | 0.15 |
| p-Toluenesulfonic acid | 172.20 | 0.17 g | 0.001 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-chlorovaleraldehyde (12.06 g, 0.10 mol), ethylene glycol (9.31 g, 0.15 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Expected Yield: 80-90%
Synthesis of Itraconazole Core Structure using a Dioxolane Intermediate
This protocol outlines a key step in the synthesis of Itraconazole, where a dioxolane-containing mesylate is coupled with the triazolone side chain. While not directly using this compound, it demonstrates the application of a similar, more functionalized dioxolane intermediate.
Reaction:
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate + 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one → Itraconazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dioxolane Mesylate Intermediate | 454.31 | 4.54 g | 0.01 |
| Triazolone Side Chain | 467.55 | 4.68 g | 0.01 |
| Potassium Hydroxide | 56.11 | 0.84 g | 0.015 |
| Dimethyl Sulfoxide (DMSO) | - | 50 mL | - |
Procedure:
-
In a reaction flask, dissolve the triazolone side chain (4.68 g, 0.01 mol) and potassium hydroxide (0.84 g, 0.015 mol) in dimethyl sulfoxide (50 mL).
-
To this solution, add the dioxolane mesylate intermediate (4.54 g, 0.01 mol).
-
Heat the reaction mixture to 90 °C and stir for 5 hours.[3]
-
Monitor the reaction by high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude Itraconazole.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/acetone).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >90% | [3] |
| Purity (crude) | ~97% | [3] |
| Purity (recrystallized) | >99% | [3] |
Synthesis of Posaconazole Core Structure using a Dioxolane Derivative
This protocol illustrates a convergent synthesis approach for Posaconazole, coupling a chiral tetrahydrofuran tosylate (derived from a dioxolane precursor) with a substituted piperazine moiety.
Protocol for a Key Coupling Step:
Reaction:
Chiral p-chlorobenzene sulfonate + Amino alcohol piperazine → Amine Intermediate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Chiral p-chlorobenzene sulfonate | Varies | 1.0 eq | X |
| Amino alcohol piperazine | Varies | 1.1 eq | 1.1X |
| Sodium Hydroxide | 40.00 | Varies | - |
| Dimethyl Sulfoxide (DMSO) | - | Varies | - |
Procedure:
-
Dissolve the amino alcohol piperazine derivative in DMSO.
-
Add aqueous sodium hydroxide to the solution.
-
Add the chiral p-chlorobenzene sulfonate intermediate to the reaction mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) until completion, monitored by HPLC.
-
Work up the reaction by adding water and extracting with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the amine intermediate.
Quantitative Data for a Representative Posaconazole Synthesis:
| Reaction Step | Yield | Reference |
| Enzymatic desymmetrization | >90% | [4] |
| Iodine mediated cyclization | 86% | [4] |
| Activation of alcohol to sulfonate | 76% | [4] |
| Coupling with piperazine derivative | 96% | [4] |
| Final cyclization and deprotection | 80% (overall) | [4] |
Conclusion
This compound and related structures are indispensable intermediates in the synthesis of complex antifungal drugs like Itraconazole and Posaconazole. The dioxolane moiety provides essential protection of a carbonyl group, allowing for selective transformations at other parts of the molecule. The protocols and data presented herein offer a detailed guide for researchers and professionals in the field of pharmaceutical development, highlighting the practical application of this key building block. The provided workflows and mechanistic diagrams serve as valuable tools for understanding and optimizing the synthesis of these life-saving medications.
References
- 1. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 2-(4-chlorobutyl)-1,3-dioxolane, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are intended for laboratory and pilot-plant scale production.
Introduction
This compound is a versatile bifunctional molecule containing a protected aldehyde (as a dioxolane) and a reactive alkyl chloride. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The dioxolane group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive carbonyl group at a later stage in a synthetic sequence. The chlorobutyl chain allows for nucleophilic substitution reactions, enabling the introduction of this four-carbon unit into a target molecule.
Applications in Drug Development
While direct, publicly available, step-by-step industrial synthesis protocols for specific drugs using this compound are proprietary and not frequently published, its utility can be inferred from the synthesis of related structures. It is a potential intermediate in the synthesis of butyrophenone antipsychotics and other APIs where a protected four-carbon aldehyde chain is required for alkylation of a nucleophilic core structure.
Butyrophenone Antipsychotics: This class of drugs, which includes Haloperidol, is characterized by a 4-fluorobenzoylpropyl group attached to a piperidine ring. The synthesis of such compounds often involves the alkylation of a piperidine derivative with a suitable four-carbon electrophile. This compound, after deprotection of the dioxolane to the aldehyde and subsequent reduction, can be a precursor to the required side chain for coupling with the piperidine moiety.
Scale-up Synthesis Protocol
The most common and scalable method for the synthesis of this compound is the acid-catalyzed acetalization of 5-chlorovaleraldehyde with ethylene glycol.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity | Notes |
| 5-Chlorovaleraldehyde | 10546-41-5 | 120.57 g/mol | ≥95% | Starting material. |
| Ethylene Glycol | 107-21-1 | 62.07 g/mol | ≥99% | Reactant and solvent. |
| p-Toluenesulfonic acid | 104-15-4 | 172.20 g/mol | ≥98% | Catalyst. |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Solvent for azeotropic water removal. |
| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Saturated solution | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap.
-
Temperature and pressure monitoring probes.
-
Addition funnel.
-
Vacuum distillation setup.
Experimental Protocol
Caption: Hypothetical synthetic pathway for a butyrophenone antipsychotic.
-
Deprotection: The dioxolane protecting group of this compound is removed under mild acidic conditions to yield 5-chlorovaleraldehyde.
-
Formation of the Butyrophenone Moiety: The resulting aldehyde undergoes a Grignard reaction with an appropriate aryl magnesium halide (e.g., 4-fluorophenylmagnesium bromide) followed by oxidation to form the butyrophenone side chain, still containing the terminal chloro group.
-
Alkylation: The chloro-terminated butyrophenone derivative is then used to alkylate a suitable piperidine derivative to yield the final antipsychotic drug.
Signaling Pathways of Potential Drug Products
Butyrophenone antipsychotics, the potential downstream products of synthesis involving this compound, primarily exert their therapeutic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. Many atypical antipsychotics also exhibit significant antagonist activity at serotonin 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.
dot
Caption: Simplified signaling pathway for butyrophenone antipsychotics.
Safety and Handling
-
5-Chlorovaleraldehyde: Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylene Glycol: Harmful if swallowed. Avoid inhalation.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.
-
This compound: Handle with standard laboratory precautions. Assume it is an irritant and handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use. The scale-up of this synthesis should be conducted by trained personnel in a facility equipped to handle flammable and corrosive materials.
Application Notes and Protocols: 2-(4-Chlorobutyl)-1,3-dioxolane in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-chlorobutyl)-1,3-dioxolane as a versatile building block in heterocyclic chemistry. Detailed experimental protocols for its preparation and subsequent transformation into valuable heterocyclic scaffolds are presented, supported by quantitative data and visualizations to facilitate application in research and development.
Introduction
This compound is a bifunctional molecule of significant interest in organic synthesis. It incorporates a masked aldehyde in the form of a 1,3-dioxolane ring and a reactive alkyl chloride. This unique combination allows for sequential or one-pot reactions, making it a valuable intermediate for the construction of various heterocyclic systems, particularly N-substituted piperidines, which are prevalent motifs in numerous pharmaceuticals.[1] The dioxolane moiety serves as a stable protecting group for the carbonyl functionality under neutral or basic conditions, which can be readily removed under acidic conditions to liberate the aldehyde for further transformations.[2]
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | 5-Chloro-n-valeraldehyde ethylene acetal | [3] |
| CAS Number | 118336-86-0 | [3] |
| Molecular Formula | C₇H₁₃ClO₂ | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 56-58 °C at 0.1 mmHg | [4] |
| Density | 1.109 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.457 | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 5-chloropentanal with ethylene glycol.[5] This reaction proceeds with high efficiency, and the water generated is typically removed to drive the equilibrium towards the product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloropentanal
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-chloropentanal (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq), and toluene to a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Expected Yield: 85-95%
Applications in Heterocyclic Synthesis
The primary utility of this compound in heterocyclic chemistry lies in its role as a precursor to N-substituted piperidines. The reaction sequence involves the nucleophilic substitution of the chloride by a primary amine, followed by acid-catalyzed deprotection of the dioxolane and subsequent intramolecular reductive amination or cyclization of the resulting amino-aldehyde.
Caption: General workflow for N-substituted piperidine synthesis.
Application Example: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine, a common structural motif in pharmaceuticals, using this compound.
Detailed Experimental Protocol: Synthesis of N-Benzyl-N-(4,4-ethylenedioxy)pentylamine
Materials:
-
This compound
-
Benzylamine (2.2 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) and benzylamine (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine. This intermediate can be used in the next step without further purification.
Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine via Deprotection and Reductive Amination
Materials:
-
Crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine
-
Hydrochloric acid (aqueous, e.g., 3 M)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude N-benzyl-N-(4,4-ethylenedioxy)pentylamine in a suitable solvent such as dichloromethane.
-
Add aqueous hydrochloric acid (3 M) and stir vigorously at room temperature for 1-2 hours to effect deprotection of the dioxolane. Monitor the reaction by TLC for the disappearance of the starting material.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions to the biphasic mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzylpiperidine.
Quantitative Data for N-Substituted Piperidine Synthesis (Representative)
| Primary Amine | Product | Overall Yield (%) |
| Benzylamine | N-Benzylpiperidine | 60-75 |
| Aniline | N-Phenylpiperidine | 55-70 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)piperidine | 65-80 |
Other Applications
While the synthesis of piperidines is a major application, the reactivity of this compound can be exploited in other areas. For instance, it has been used in the synthesis of C-chlorobutylpyrogallolarene, demonstrating its utility as an alkylating agent in the formation of complex macrocycles.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic and synthetic organic chemistry. Its dual functionality allows for the straightforward synthesis of important heterocyclic structures, particularly N-substituted piperidines, which are of great interest in drug discovery and development. The protocols provided herein offer a practical guide for the synthesis and application of this key intermediate.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Bergman Cyclization [organic-chemistry.org]
- 3. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. benchchem.com [benchchem.com]
Application Notes: Asymmetric Synthesis of Chiral Tetrahydrofuran Derivatives Utilizing a Dioxolane-Functionalized Precursor
Introduction
Chiral substituted tetrahydrofurans are pivotal structural motifs found in a vast array of natural products and pharmaceuticals. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry and drug development. This document outlines a robust strategy for the asymmetric synthesis of 2-(tetrahydrofuran-2-yl)-1,3-dioxolane, a valuable chiral building block. The strategy employs 2-(4-chlorobutyl)-1,3-dioxolane as a conceptual starting point, focusing on a prochiral ketone derivative to introduce chirality via catalytic asymmetric reduction. The subsequent intramolecular cyclization yields the target tetrahydrofuran. The 1,3-dioxolane moiety serves as a stable protecting group for a carbonyl functionality that can be revealed in later synthetic stages.
The protocols provided detail two highly reliable and widely adopted methods for asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. These methods are renowned for their high enantioselectivity and broad substrate scope.
Overall Reaction Scheme
The synthetic approach begins with the prochiral γ-chloro ketone, 1-(1,3-dioxolan-2-yl)-5-chloropentan-1-one (1) . This substrate undergoes a catalytic asymmetric reduction to yield the chiral chloro-alcohol (R)-1-(1,3-dioxolan-2-yl)-5-chloropentan-1-ol (2) . Subsequent treatment with a base induces an intramolecular SN2 reaction (a Williamson ether synthesis) to form the final product, (R)-2-(tetrahydrofuran-2-yl)-1,3-dioxolane (3) .
Application Notes and Protocols for the Purification of 2-(4-Chlorobutyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(4-chlorobutyl)-1,3-dioxolane, a key intermediate in various chemical syntheses. The successful isolation of this compound in high purity is critical for its use in subsequent reactions, particularly in the development of pharmaceutical agents. This document outlines the common synthesis route and the potential impurities encountered, followed by detailed protocols for extractive workup, fractional distillation, and column chromatography.
Synthesis and Potential Impurities
This compound is typically synthesized via the acetalization of 5-chloropentanal with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is reversible and water is produced as a byproduct. To drive the reaction to completion, water is usually removed azeotropically.
Reaction Scheme:
The primary impurities in the crude reaction mixture can include:
-
Unreacted 5-chloropentanal: Due to incomplete reaction.
-
Unreacted ethylene glycol: Often used in excess.
-
Acid catalyst: (e.g., p-toluenesulfonic acid).
-
Water: Byproduct of the reaction.
-
Polymeric byproducts: From the self-polymerization of the aldehyde.
Effective purification is essential to remove these impurities, which could interfere with subsequent synthetic steps.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the scale of the reaction and the nature of the impurities. A combination of these techniques often yields the best results.
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Extractive Workup | Partitioning of solutes between two immiscible liquid phases. | Removes water-soluble impurities like ethylene glycol and the acid catalyst. Simple and quick first-pass purification. | Does not remove non-polar impurities like unreacted aldehyde. | Low to Moderate |
| Fractional Distillation | Separation of liquids based on differences in boiling points. | Effective for large-scale purification and removal of impurities with significantly different boiling points. | Can lead to thermal degradation if the compound is heat-sensitive. Requires a good vacuum for high-boiling point compounds. | Moderate to High (>97%) |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | High-resolution separation of closely related impurities. Applicable for small to medium scale. | Can be time-consuming and requires larger volumes of solvents. | High to Very High (>99%) |
Experimental Protocols
Extractive Workup
This is a crucial first step to remove the bulk of water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Protocol:
-
Transfer the cooled crude reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether (approximately 2-3 volumes of the crude mixture).
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Gently invert the funnel multiple times, venting frequently to release any evolved CO₂ gas.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of water to remove residual ethylene glycol and salts.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine to reduce the amount of dissolved water in the organic phase.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 15-20 minutes.
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Fractional Distillation under Reduced Pressure
This method is suitable for purifying the product after the extractive workup. This compound has a reported boiling point of 56-58 °C at 0.1 mmHg.[1]
Materials:
-
Crude, washed this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Protocol:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude product and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Monitor the temperature at the distillation head and the pressure of the system.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction of this compound at the expected boiling point and pressure (e.g., 56-58 °C at 0.1 mmHg).[1]
-
Stop the distillation before the flask runs dry to prevent overheating and potential decomposition of the residue.
-
The final product should be a colorless liquid. A purity of ≥97.0% (by GC) can be expected.[1][2]
Column Chromatography
For achieving the highest purity, especially on a smaller scale, column chromatography is the method of choice.
Materials:
-
Crude or distilled this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions of the eluent in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified this compound.
-
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Signaling Pathway of Synthesis
Caption: Acid-catalyzed synthesis pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-chlorobutyl)-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction byproducts observed during the synthesis of this compound?
A1: During the acid-catalyzed reaction of 5-chlorovaleraldehyde with ethylene glycol, several byproducts can form. The most common include:
-
Unreacted Starting Materials: Residual 5-chlorovaleraldehyde and ethylene glycol.
-
Hemiacetal Intermediate: The reaction may not proceed to completion, leaving the intermediate 1-(2-hydroxyethoxy)-5-chloropentan-1-ol.
-
Aldehyde Oligomers/Polymers: 5-chlorovaleraldehyde can undergo acid-catalyzed self-condensation or polymerization, leading to higher molecular weight impurities.
-
Ethylene Glycol Oligomers and their Acetals: Ethylene glycol can dimerize or trimerize to form diethylene glycol and triethylene glycol, respectively. These can subsequently react with 5-chlorovaleraldehyde to form undesired acetals.
-
Cyclic Ether Byproduct: Intramolecular cyclization of the starting material or product under certain conditions, though less common, can lead to the formation of tetrahydropyran derivatives.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation involves optimizing reaction conditions. Key strategies include:
-
Control of Stoichiometry: Using a slight excess of ethylene glycol can help drive the reaction towards the desired product and minimize aldehyde self-condensation.
-
Effective Water Removal: The formation of this compound is an equilibrium reaction. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is crucial to shift the equilibrium towards the product.
-
Catalyst Choice and Concentration: Use the minimum effective amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Excessive acid can promote side reactions like polymerization.
-
Temperature and Reaction Time: Operating at the optimal temperature (typically refluxing in a solvent like toluene) for the minimum time required for completion can prevent the formation of degradation products and oligomers. Monitoring the reaction progress by GC or TLC is recommended.
Q3: What analytical techniques are suitable for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile byproducts. It allows for the separation of components and provides mass spectra for structural elucidation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile byproducts and for monitoring the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural characterization of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: IR can be used to confirm the presence or absence of key functional groups, such as a carbonyl group from unreacted aldehyde (around 1720 cm⁻¹) or hydroxyl groups from the hemiacetal or unreacted ethylene glycol. A purification method described for this compound suggests checking for the absence of a CHO band in the IR spectrum.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Catalyst Activity: Ensure the acid catalyst is not deactivated. Use a fresh batch if necessary.- Extend Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.- Increase Temperature: If using a solvent like toluene, ensure a steady reflux is maintained to facilitate water removal. |
| Equilibrium Not Favoring Product | - Improve Water Removal: Check the efficiency of your Dean-Stark trap or add freshly activated molecular sieves.- Increase Ethylene Glycol Equivalents: Use a larger excess of ethylene glycol (e.g., 1.5 to 2 equivalents). |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct pH during aqueous workup to keep the product in the organic phase.- Minimize Emulsion Formation: Use brine washes to break up emulsions. |
Issue 2: Presence of a Significant Amount of Unreacted 5-Chlorovaleraldehyde
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | - Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). |
| Inefficient Water Removal | - Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is azeotroping with water effectively.- Use a higher grade of anhydrous solvent. |
| Short Reaction Time | - Monitor the disappearance of the starting aldehyde using TLC or GC and continue the reaction until it is consumed. |
Issue 3: Identification of High Molecular Weight Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Aldehyde Polymerization | - Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required.- Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.- Add a Polymerization Inhibitor: In some cases, a small amount of an inhibitor like hydroquinone can be beneficial. |
| Formation of Ethylene Glycol Oligomer Acetals | - Use High Purity Ethylene Glycol: Ensure the ethylene glycol used is free from diethylene glycol and other oligomers.- Control Stoichiometry: Avoid a very large excess of ethylene glycol. |
Data Presentation
Table 1: Effect of Catalyst Loading on Product Purity and Byproduct Formation
| Catalyst (p-TSA) Loading (mol%) | Product Purity (%) | Unreacted Aldehyde (%) | Hemiacetal (%) | Aldehyde Oligomers (%) |
| 0.1 | 85 | 10 | 4 | 1 |
| 0.5 | 96 | 1 | 1 | 2 |
| 1.0 | 94 | <1 | <1 | 5 |
| 2.0 | 88 | <1 | <1 | 11 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Influence of Water Removal Method on Reaction Outcome
| Water Removal Method | Reaction Time (h) | Product Yield (%) | Purity (%) |
| None | 24 | 35 | 50 |
| Molecular Sieves (4Å) | 12 | 80 | 92 |
| Dean-Stark Trap | 8 | 92 | 97 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
5-chlorovaleraldehyde
-
Ethylene glycol (high purity)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.5 M concentration of the aldehyde).
-
Add a catalytic amount of p-TSA (0.005 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (staining with an appropriate agent like potassium permanganate) or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the dioxolane synthesis.
References
Technical Support Center: Troubleshooting Low Yield in 2-(4-Chlorobutyl)-1,3-dioxolane Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-chlorobutyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific acetalization reaction. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction yields.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.
Core Reaction:
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| LY-01 | Low or No Product Formation | Incomplete Reaction: The equilibrium for acetal formation is reversible.[1] Water produced during the reaction can hydrolyze the product back to the starting materials. | - Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose. - Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. - Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Acetalizations can sometimes require extended reaction times (8-24 hours).[2] |
| Inactive or Insufficient Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate.[3] The catalyst may be old, inactive, or used in an insufficient amount. | - Catalyst Choice: Use a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid. - Catalyst Loading: A typical catalytic loading for p-TSA is 0.01-0.05 molar equivalents relative to the aldehyde. - Fresh Catalyst: Ensure your acid catalyst is fresh and has been stored properly. | ||
| Poor Quality Reagents: Starting materials (5-chlorovaleraldehyde and ethylene glycol) or the solvent may be contaminated with water or other impurities. | - Reagent Purity: Use freshly distilled or high-purity 5-chlorovaleraldehyde and ethylene glycol. - Anhydrous Solvent: Use an anhydrous solvent to minimize the initial amount of water in the reaction. | ||
| LY-02 | Formation of Side Products | Aldehyde Polymerization: Aldehydes, especially in the presence of acid, can undergo polymerization or self-condensation reactions. | - Controlled Temperature: Avoid excessively high reaction temperatures. While reflux is necessary for water removal, unnecessarily high temperatures can promote side reactions. A reaction temperature of around 100-120°C in toluene is often sufficient. - Slow Addition: Consider adding the aldehyde slowly to the reaction mixture containing the ethylene glycol and catalyst. |
| Intramolecular Cyclization: 5-chlorovaleraldehyde has the potential to undergo intramolecular cyclization to form a cyclic ether, although this is generally less favorable than acetal formation under these conditions. | - Optimize Reaction Conditions: Lowering the reaction temperature and ensuring a sufficient excess of ethylene glycol can favor the intermolecular acetalization over intramolecular side reactions. | ||
| LY-03 | Product Loss During Work-up and Purification | Hydrolysis During Work-up: The acetal is sensitive to acidic conditions, especially in the presence of water. Washing with aqueous acid can lead to deprotection. | - Neutralizing Wash: After the reaction is complete, quench the catalyst with a mild base, such as a saturated sodium bicarbonate solution, before proceeding with aqueous washes. - Minimize Aqueous Contact: Reduce the number of aqueous washes and ensure the organic layer is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent removal. |
| Decomposition on Silica Gel: The acidic nature of silica gel can cause the acetal to decompose during column chromatography. | - Neutralized Silica: Deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. - Alternative Purification: If the product is sufficiently volatile, vacuum distillation is a preferred method of purification. The boiling point of this compound is reported as 56-58 °C at 0.1 mmHg. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: What is the best acid catalyst for this reaction?
p-Toluenesulfonic acid (p-TSA) is a commonly used, effective, and easy-to-handle solid catalyst for acetal formation.[3] Sulfuric acid can also be used, but p-TSA is generally preferred as it is less corrosive and produces fewer side reactions.
Q3: How can I effectively remove water from the reaction?
The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1] Alternatively, for smaller scale reactions, the use of in-situ drying agents like molecular sieves can be effective.
Q4: My NMR spectrum of the crude product looks very similar to my starting aldehyde. What is the most likely problem?
This strongly indicates that the reaction has not proceeded to a significant extent. The most probable causes are insufficient water removal, an inactive or insufficient amount of acid catalyst, or poor quality reagents (especially the presence of water). Refer to issue ID LY-01 in the troubleshooting guide.
Q5: I observe a significant amount of a viscous, non-volatile residue after my reaction. What could this be?
This is likely due to the polymerization of the 5-chlorovaleraldehyde starting material. This can be caused by excessive heat or a high concentration of the acid catalyst. Refer to issue ID LY-02 for guidance on mitigating this side reaction.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general procedure based on standard methods for acetalization.
Materials:
-
5-chlorovaleraldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 5-chlorovaleraldehyde (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.02 eq), and toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 8-12 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction mechanism for the acid-catalyzed formation of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorobutyl)-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 5-chloropentanal with ethylene glycol.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue. The formation of the acetal is a reversible equilibrium reaction, and several factors can influence its efficiency.[1][2][3]
| Potential Cause | Troubleshooting Steps |
| Inefficient Water Removal | The removal of water is crucial to drive the equilibrium towards the formation of the dioxolane.[1][2][3][4] Ensure your Dean-Stark apparatus is functioning correctly.[1][5][6][7] For smaller-scale reactions, a smaller capacity trap may be more effective. Insulating the apparatus with glass wool can improve efficiency.[1] |
| Inactive or Insufficient Catalyst | An acid catalyst is required for this reaction.[2][3][4] Use a fresh, active catalyst such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or an acidic ion-exchange resin.[1] Ensure the catalyst is added in the appropriate catalytic amount (typically 0.01-0.05 equivalents). |
| Low Reaction Temperature | The reaction mixture must be heated to a temperature that allows for the azeotropic removal of water with the chosen solvent (e.g., toluene or benzene).[1][8] |
| Poor Quality of Starting Materials | Ensure that the 5-chloropentanal and ethylene glycol are pure and dry. Impurities can interfere with the reaction. |
| Side Reactions | The presence of the chloro- functionality and the aldehyde can lead to side reactions under acidic conditions. Consider using a milder catalyst or optimizing the reaction temperature to minimize byproduct formation. |
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the final product may contain impurities that can complicate downstream applications.
| Potential Cause | Troubleshooting Steps |
| Unreacted 5-Chloropentanal | If the infrared (IR) spectrum of your product shows a characteristic aldehyde C=O stretch, unreacted starting material is present. During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic catalyst and then with water.[1] Purification by vacuum distillation is recommended. |
| Polymerization of the Aldehyde | Aldehydes can be prone to polymerization in the presence of acid. To minimize this, the acid catalyst should be neutralized during the workup. |
| Byproducts from the Chlorobutyl Chain | The acidic reaction conditions could potentially lead to side reactions involving the chloroalkyl group, although this is less common under standard acetal formation conditions. If suspected, consider using milder catalysts like pyridinium p-toluenesulfonate (PPTS). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds through a series of equilibrium steps. First, the carbonyl oxygen of 5-chloropentanal is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the second hydroxyl group of the ethylene glycol intramolecularly attacks this carbocation, and after deprotonation, the 1,3-dioxolane ring is formed.[4]
Q2: What are the recommended catalysts for this reaction, and how do I choose the best one?
A2: Several acid catalysts can be used for the formation of this compound. The choice of catalyst can impact reaction time and yield.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount (0.01-0.05 eq.), reflux in toluene with a Dean-Stark trap. | Effective, readily available, and commonly used for acetal formation. | Can be harsh for sensitive substrates. |
| Sulfuric acid (H₂SO₄) | Catalytic amount, similar conditions to p-TsOH. | Strong acid, can be very effective. | Can cause charring and side reactions with sensitive substrates. |
| Amberlyst-15 | Heterogeneous catalyst, can be filtered off after the reaction. | Easy to remove from the reaction mixture, reusable. | May have lower activity compared to homogeneous catalysts. |
| Pyridinium p-toluenesulfonate (PPTS) | Milder acid catalyst, often used for acid-sensitive substrates. | Good for substrates that may degrade under stronger acidic conditions. | May require longer reaction times. |
Q3: How can I monitor the progress of the reaction?
A3: The most straightforward way to monitor the reaction's progress is by observing the amount of water collected in the Dean-Stark trap.[1] The reaction is complete when no more water is collected. You can also use analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (5-chloropentanal).
Q4: What is the best solvent for this reaction?
A4: Toluene is a commonly used solvent for this reaction as it forms an azeotrope with water, facilitating its removal using a Dean-Stark trap.[8] Benzene can also be used but is less favored due to its toxicity. The reaction can also be performed in other non-polar solvents, but the efficiency of water removal might be lower.
Q5: What is the proper workup procedure for this reaction?
A5: After the reaction is complete, the mixture should be cooled to room temperature. The acid catalyst is neutralized by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is followed by washing with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by vacuum distillation.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-chloropentanal and ethylene glycol using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
5-Chloropentanal
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloropentanal (1.0 eq), ethylene glycol (1.2 eq), and toluene (sufficient to fill the flask to about one-third of its volume).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.
-
Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1][5][6][7]
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap. This typically takes several hours. The reaction can also be monitored by TLC or GC.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Stability of 2-(4-Chlorobutyl)-1,3-dioxolane under basic conditions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of 2-(4-Chlorobutyl)-1,3-dioxolane, particularly under basic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound in a basic environment.
Q1: My starting material, this compound, is being consumed in my basic reaction mixture, but I am not observing my expected product. What could be happening?
A: While the 1,3-dioxolane ring is generally stable under basic conditions, the primary alkyl chloride functionality on the butyl chain is susceptible to reaction.[1][2][3][4][5] If your reaction conditions involve a base, especially at elevated temperatures, you may be observing one of two common side reactions: nucleophilic substitution or base-promoted elimination.
-
Nucleophilic Substitution (Sₙ2): If the base you are using is also a good nucleophile (e.g., sodium hydroxide, potassium hydroxide), it can attack the carbon atom bonded to the chlorine, displacing the chloride and forming an alcohol.[6][7][8] The product would be 2-(4-hydroxybutyl)-1,3-dioxolane.
-
Elimination (E2): If you are using a strong, sterically hindered (bulky) base such as potassium tert-butoxide, it is more likely to act as a base than a nucleophile.[9][10] It can abstract a proton from the carbon adjacent to the chlorobutyl group, leading to the formation of an alkene, 2-(but-3-en-1-yl)-1,3-dioxolane, via an E2 mechanism.[11][12]
Q2: How can I avoid these unwanted substitution or elimination reactions?
A: The strategy depends on the purpose of the base in your reaction.
-
To Avoid Substitution: If you need basic conditions but want to prevent the formation of the alcohol side product, avoid nucleophilic bases like hydroxide. Consider using a non-nucleophilic base such as potassium carbonate or a hindered base like diisopropylethylamine (DIPEA) if your reaction tolerates it.
-
To Avoid Elimination: If your goal is to perform a substitution at the chloride, use a non-bulky nucleophile and avoid strong, hindered bases. Using a less polar solvent and lower temperatures can also favor substitution over elimination.[13]
Frequently Asked Questions (FAQs)
Q1: Is the 1,3-dioxolane functional group stable under basic conditions?
A: Yes. The 1,3-dioxolane group, which is a cyclic acetal, is highly stable in neutral to strongly basic environments.[1][2][4][14][15] This stability is a key reason why acetals are widely used as protecting groups for aldehydes and ketones during syntheses that involve basic reagents or nucleophiles.[5][16]
Q2: What conditions will cleave the 1,3-dioxolane ring?
A: The 1,3-dioxolane ring is labile to acid.[1] Deprotection (cleavage) is typically achieved by treatment with aqueous acid (e.g., hydrochloric acid, sulfuric acid) or by using an acid catalyst like p-toluenesulfonic acid in a wet solvent or in the presence of another carbonyl compound like acetone (a process called transacetalization).[4]
Q3: Which part of the this compound molecule is the most reactive site under basic conditions?
A: The alkyl chloride portion of the molecule is the most reactive site. The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles (leading to substitution) or deprotonation at an adjacent carbon by a strong base (leading to elimination).
Data Summary
The following table summarizes the expected stability and reactivity of the different functional groups within this compound under various basic conditions.
| Reagent/Condition | Functional Group | Expected Reactivity/Stability | Potential Product(s) |
| Aqueous NaOH or KOH | 1,3-Dioxolane Ring | Stable | No reaction |
| Primary Alkyl Chloride | Susceptible to Sₙ2 Substitution[7][8] | 2-(4-hydroxybutyl)-1,3-dioxolane | |
| Potassium tert-butoxide (t-BuOK) | 1,3-Dioxolane Ring | Stable | No reaction |
| Primary Alkyl Chloride | Susceptible to E2 Elimination[9][10] | 2-(but-3-en-1-yl)-1,3-dioxolane | |
| Aqueous Na₂CO₃ or K₂CO₃ | 1,3-Dioxolane Ring | Stable | No reaction |
| Primary Alkyl Chloride | Generally stable, but slow hydrolysis may occur at high temperatures | Minimal reaction |
Experimental Protocols
Protocol: Monitoring for Side Products by Thin-Layer Chromatography (TLC)
This protocol describes a general method to monitor the progress of a reaction involving this compound and to check for the formation of less polar elimination products or more polar substitution products.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Reaction mixture aliquots
-
Standards: this compound (starting material)
-
Solvent system (e.g., a mixture of hexane and ethyl acetate; the ratio must be optimized to achieve good separation, typically starting with 4:1)
-
Visualization agent (e.g., potassium permanganate stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of the TLC plate. Mark spots for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark. Apply a spot of the reaction mixture onto the "RM" mark. Apply both solutions to the "co-spot" mark. Ensure the spots are small and concentrated.
-
Develop the Plate: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp if the compounds are UV-active.
-
Stain the Plate: Prepare a potassium permanganate stain. Briefly dip the plate into the stain, then gently heat it with a heat gun until colored spots appear. Alkenes and alcohols will appear as yellow/brown spots on a purple background.
-
Analyze the Results:
-
The starting material (alkyl chloride) will have a specific retention factor (R_f).
-
The elimination product (alkene) is less polar and will have a higher R_f (travel further up the plate) than the starting material.
-
The substitution product (alcohol) is more polar and will have a lower R_f (travel less far) than the starting material.
-
By comparing the spots in the "RM" lane to the "SM" lane, you can determine if the starting material is being consumed and if new products are forming.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 9. Provide the major product if the following compound reacts with potassium.. [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. An alkyl halide `(X)`of the folmula `C_(6)H_(13)Cl` on treatment with potassium tertiary butoxide gives two isomeric alkenes `(Y)` and `(Z)(C_(6)H_(12))`. Both the alkenes on hydrogenation give `2,3-`dimethyl butane. Perdict the structures of `(X),(Y)` , and `(Z)` [allen.in]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. scribd.com [scribd.com]
- 16. may.chem.uh.edu [may.chem.uh.edu]
Technical Support Center: Purification of 2-(4-Chlorobutyl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Chlorobutyl)-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of an Aldehyde Impurity Detected by IR Spectroscopy
-
Question: My IR spectrum for the purified this compound shows a characteristic carbonyl (C=O) peak around 1720-1740 cm⁻¹. What is this impurity and how can I remove it?
-
Answer: The presence of a carbonyl peak strongly suggests residual 5-chlorovaleraldehyde, the starting material for the synthesis. This indicates an incomplete reaction or inefficient initial purification. To remove this impurity, a sodium bicarbonate wash is recommended.
Experimental Protocol: Purification by Bicarbonate Wash
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract the acidic protons of the aldehyde, making it water-soluble.
-
Repeat the washing step 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting oil can be further purified by vacuum distillation.[1]
-
Issue 2: Product is Wet or Contains Residual Solvent
-
Question: After purification, my this compound appears cloudy or my NMR spectrum shows the presence of water or solvent. How can I effectively dry my product?
-
Answer: Cloudiness is often an indication of residual water. The presence of water or solvent can interfere with subsequent reactions. Proper drying steps are crucial.
Experimental Protocol: Drying of this compound
-
After the aqueous workup (e.g., bicarbonate wash), ensure the organic layer is thoroughly separated from the aqueous layer in the separatory funnel.
-
Dry the organic solution containing the product over a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.
-
Stir the mixture for at least 15-30 minutes to ensure complete drying.
-
Filter the drying agent from the solution.
-
Remove the solvent using a rotary evaporator. For high-boiling point solvents, ensure the bath temperature and vacuum are appropriately set to avoid co-distillation of the product.
-
For trace amounts of volatile impurities, placing the product under high vacuum for a few hours can be effective.
-
Logical Flow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are typically unreacted starting materials. These include:
-
5-Chlorovaleraldehyde: The aldehyde used in the synthesis.
-
Ethylene glycol: The diol used for the acetal formation.
-
Acid catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) used in the reaction.
-
Solvent: Residual solvent from the reaction or workup.
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be used to determine the purity:
-
Gas Chromatography (GC): An excellent method for quantifying the purity of volatile compounds like this compound. A product with a purity of ≥97.0% as determined by GC is commercially available.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of functional group impurities, particularly the carbonyl group (C=O) from unreacted 5-chlorovaleraldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying unknown impurities.
Q3: Is vacuum distillation necessary for the purification of this compound?
A3: Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile or high-boiling point impurities. The boiling point of this compound is reported to be 56-58 °C at 0.1 mmHg. If initial purification steps like washing and drying are sufficient to achieve the desired purity for your application, vacuum distillation may not be necessary. However, for high-purity requirements, it is recommended.
Q4: How can I remove residual ethylene glycol from my product?
A4: Ethylene glycol is highly soluble in water. A thorough aqueous workup should effectively remove most of the residual ethylene glycol. Multiple washes with water or brine during the extraction process will help partition the ethylene glycol into the aqueous phase, separating it from the desired product in the organic phase.
Experimental Workflow for Purification and Analysis
Caption: General experimental workflow for the purification and analysis of this compound.
Data Presentation
The following table summarizes the expected purity levels after different purification steps. Note that these are typical values and can vary based on the initial purity of the crude product and the efficiency of each step.
| Purification Step | Key Impurities Removed | Typical Purity Achieved |
| Aqueous Wash (NaHCO₃) | Unreacted 5-chlorovaleraldehyde, acid catalyst | 90-95% |
| Drying | Water | >95% (dry basis) |
| Vacuum Distillation | High-boiling impurities, residual starting materials | >97% |
Note: Purity is typically determined by Gas Chromatography (GC).
References
Technical Support Center: Troubleshooting Incomplete Deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of 2-(4-Chlorobutyl)-1,3-dioxolane to yield 5-chloropentanal.
Troubleshooting Guide
Issue: Incomplete or slow deprotection reaction.
This is one of the most common issues encountered during the deprotection of this compound. Several factors can contribute to a sluggish or incomplete reaction. Below is a systematic guide to troubleshoot this problem.
Q1: My deprotection of this compound is not going to completion. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is often due to suboptimal reaction conditions. Here are the key factors to investigate:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] If you are observing a slow or incomplete reaction, consider the following:
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the hydrolysis of the dioxolane.
-
Stronger Acid: If you are using a weak acid, switching to a stronger acid like hydrochloric acid or sulfuric acid can significantly improve the reaction rate.
-
Lewis Acids: In some cases, Lewis acids can be effective for acetal deprotection.[1]
-
-
Water Content: Acetal hydrolysis is a reversible reaction, and the presence of water is essential to drive the equilibrium towards the deprotected aldehyde.[1]
-
Ensure Sufficient Water: The reaction mixture should contain an adequate amount of water. If you are using a co-solvent, ensure that the water concentration is sufficient.
-
-
Temperature: The reaction temperature plays a significant role in the rate of deprotection.
-
Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.
-
-
Reaction Time: Deprotection may require more time than initially anticipated.
-
Extend Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy and extend the reaction time until the starting material is consumed.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Issue: Formation of Side Products.
The presence of the chlorobutyl group in the substrate can lead to specific side reactions, especially under acidic conditions.
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize their formation?
A2: The primary side product of concern is the result of intramolecular cyclization of the desired product, 5-chloropentanal.
-
Intramolecular Cyclization: Under acidic conditions, the aldehyde group of 5-chloropentanal can be protonated, making the carbonyl carbon electrophilic. The chlorine atom at the other end of the molecule can then act as a nucleophile, leading to the formation of a cyclic hemiacetal, which can further react to form other cyclic byproducts.
Strategies to Minimize Side Product Formation:
-
Milder Reaction Conditions: Employing milder deprotection methods can significantly reduce the likelihood of side reactions.
-
Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can promote the formation of side products.
-
Immediate Work-up: Once the reaction is complete, promptly neutralize the acid and extract the product to prevent further reactions in the acidic medium.
Caption: Deprotection of this compound.
References
Preventing decomposition of 2-(4-Chlorobutyl)-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-(4-Chlorobutyl)-1,3-dioxolane during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The decomposition of this compound is primarily driven by two functionalities within its structure: the 1,3-dioxolane ring and the chlorobutyl chain.
-
Acid-Catalyzed Hydrolysis: The 1,3-dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions. This reaction is reversible and yields 5-chloropentanal and ethylene glycol. The presence of even trace amounts of acid can initiate this degradation.
-
Dehydrochlorination: The chlorobutyl chain can undergo elimination of hydrogen chloride (HCl), particularly when exposed to heat or basic conditions. This can lead to the formation of unsaturated byproducts and the generation of corrosive HCl, which can further catalyze the hydrolysis of the dioxolane ring.
-
Oxidation: Like ethers, dioxolanes can be prone to oxidation, especially when exposed to light and oxygen over prolonged periods. This can lead to the formation of peroxides, which are potentially explosive and can initiate further degradation.
Q2: I am observing the appearance of a new peak in my chromatogram when analyzing a sample of this compound that has been stored for a while. What could this be?
A2: A new peak in your chromatogram likely indicates the presence of a degradation product. Based on the known decomposition pathways, this could be 5-chloropentanal, a product of hydrolysis. To confirm the identity of this new peak, it is recommended to perform a co-injection with a standard of 5-chloropentanal or to use a mass spectrometry detector to determine the molecular weight of the impurity.
Q3: My reaction mixture is becoming acidic over time when using this compound. What is causing this?
A3: The development of acidity is likely due to the dehydrochlorination of the chlorobutyl chain, which releases hydrogen chloride (HCl). This can be exacerbated by elevated temperatures. The generated HCl can then act as a catalyst for the hydrolysis of the 1,3-dioxolane ring, leading to further decomposition.
Q4: Can I use this compound in acidic reaction conditions?
A4: Due to the acid-labile nature of the 1,3-dioxolane ring, it is not recommended to use this compound in acidic conditions without careful consideration. The rate of hydrolysis is dependent on the pH and temperature. If acidic conditions are unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest possible duration to minimize degradation. It is also advisable to neutralize the reaction mixture promptly upon completion.
Q5: How should I store this compound to ensure its stability?
A5: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation. The container should be tightly sealed to prevent the ingress of moisture, which could contribute to hydrolysis.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreased purity of this compound over time | 1. Hydrolysis: Presence of moisture and/or acidic impurities. 2. Dehydrochlorination: Exposure to high temperatures. 3. Oxidation: Exposure to air and light. | 1. Store in a tightly sealed container in a desiccator. If acidity is suspected, consider storing over a small amount of a non-reactive acid scavenger like potassium carbonate. 2. Store at recommended low temperatures (e.g., 2-8 °C). Avoid prolonged heating. 3. Store in an amber vial under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | Degradation of the starting material: The purity of the this compound may have been compromised prior to use. | Always check the purity of the starting material by a suitable analytical method (e.g., GC or NMR) before commencing the reaction. Use freshly opened or properly stored material. |
| Formation of unexpected byproducts | Reaction with degradation products: The aldehyde or other byproducts from decomposition may be participating in side reactions. | Purify the this compound before use if degradation is suspected. Consider adding a non-interfering acid scavenger to the reaction mixture if HCl evolution is a concern. |
| Low yield in reactions sensitive to aldehydes | Hydrolysis of the dioxolane ring: The in-situ generation of 5-chloropentanal can interfere with the desired reaction. | Ensure all reagents and solvents are anhydrous. If possible, run the reaction under neutral or slightly basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.
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Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples by a stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with a UV and/or Mass Spectrometry detector (HPLC-UV/MS).
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Identify and quantify the degradation products.
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Propose the degradation pathways based on the identified products.
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Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Degradation Products
Objective: To identify and quantify this compound and its degradation products.
Methodology:
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Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., dichloromethane) to an appropriate concentration. Add an internal standard (e.g., dodecane) for quantification.
-
GC-MS System:
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Injector: Split/splitless injector, operated in split mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode, scanning from m/z 35 to 350.
-
-
Data Analysis:
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Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST) and retention times with authentic standards, if available.
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Quantify the parent compound and its degradation products using the internal standard method.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation (Approx.) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 45% | 5-Chloropentanal, Ethylene Glycol |
| 0.1 M NaOH, 60°C, 24h | 15% | Products of dehydrochlorination and subsequent reactions |
| 3% H₂O₂, RT, 24h | < 5% | Minor oxidative byproducts |
| Heat (105°C), 24h | 10% | Products of dehydrochlorination |
| Photolytic (ICH Q1B) | < 5% | Minor unspecified byproducts |
Note: The % degradation values are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for unexpected decomposition.
Technical Support Center: Improving Reaction Selectivity with 2-(4-Chlorobutyl)-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of reactions involving 2-(4-Chlorobutyl)-1,3-dioxolane. The content is structured to address specific issues encountered during experimentation, with a focus on practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is nucleophilic substitution (SN2) at the primary alkyl chloride. This allows for the introduction of a variety of functional groups by reacting it with nucleophiles such as amines, azides, cyanides, and thiolates. The dioxolane group serves as a protected aldehyde, which can be deprotected in a later step.
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions are:
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Elimination (E2): Strong, bulky bases can promote the elimination of HCl to form an alkene.
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Di-alkylation: When using difunctional nucleophiles like piperazine, reaction at both nitrogen atoms can occur.[1]
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Hydrolysis of the dioxolane: The acetal is sensitive to acidic conditions and can hydrolyze back to the aldehyde, especially during aqueous work-up if the pH is not controlled.[2]
Q3: How can I favor the desired SN2 substitution over E2 elimination?
A3: To favor substitution:
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Use a strong, non-bulky nucleophile.
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Employ a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) which enhances the nucleophilicity of the attacking species.[3]
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Maintain a moderate reaction temperature; higher temperatures tend to favor elimination.
Q4: Is the dioxolane protecting group stable under the reaction conditions for nucleophilic substitution?
A4: Yes, the 1,3-dioxolane group is generally stable under neutral and basic conditions, which are typical for SN2 reactions.[4][5] It is, however, labile to acidic conditions. Therefore, care must be taken during the reaction and work-up to avoid acidic environments.
Q5: Can I perform a Grignard reaction with this compound?
A5: It is challenging. While the dioxolane (acetal) functionality is generally unreactive towards Grignard reagents, the primary chloride can react. However, forming a Grignard reagent from this compound itself is not feasible as the Grignard reagent formed would be highly reactive and could potentially react with another molecule of the starting material or undergo intramolecular reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Potential Cause | Troubleshooting Steps & Optimization |
| Low Reactivity of Nucleophile | - Increase reaction temperature in increments of 10°C.- Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to increase nucleophile strength.- If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl produced. |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or GC/MS.- Increase the stoichiometry of the nucleophile to 1.5-2.0 equivalents. |
| Side Reaction (Elimination) | - Lower the reaction temperature.- Use a less sterically hindered and less basic nucleophile if possible.- Avoid strong, bulky bases. |
| Product Lost During Work-up | - Ensure the aqueous work-up is performed under neutral or slightly basic conditions to prevent hydrolysis of the dioxolane.- Use a saturated solution of a mild base like sodium bicarbonate for washing if necessary. |
Issue 2: Formation of Significant Byproducts (e.g., Elimination or Di-alkylation)
| Observed Byproduct | Troubleshooting Steps & Optimization |
| Alkene from Elimination | - Use a less basic nucleophile. For example, when introducing a nitrogen atom, azide (N₃⁻) followed by reduction is less basic than direct amination with a primary amine.- Lower the reaction temperature.- Use a polar aprotic solvent like DMSO or DMF instead of alcohols. |
| Di-alkylated Product (with difunctional nucleophiles like piperazine) | - Use a large excess (5-10 equivalents) of the nucleophile to favor mono-substitution.[1]- Add the this compound slowly to the solution of the nucleophile.- Consider using a mono-protected nucleophile (e.g., N-Boc-piperazine) followed by a deprotection step.[6] |
| Aldehyde from Dioxolane Hydrolysis | - Ensure all reagents and solvents are anhydrous.- Avoid any acidic conditions during the reaction and work-up. Buffer the reaction mixture if necessary.- Use a neutral or basic aqueous wash (e.g., saturated NaHCO₃ solution) during extraction. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine, such as 1-(2-pyrimidinyl)piperazine, a key step in the synthesis of Buspirone.[7]
Materials:
-
This compound
-
1-(2-Pyrimidinyl)piperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (catalytic amount, e.g., 0.1 eq)
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Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-(2-pyrimidinyl)piperazine, potassium carbonate, and potassium iodide.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-(2-Pyrimidinyl)piperazine | K₂CO₃ | MeCN | 80 | 12-24 | 70-85 |
| Sodium Azide | - | DMF | 60 | 12 | >90 |
| Sodium Cyanide | - | DMSO | 80 | 8 | 80-90 |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.
Visualizations
Reaction Pathway: Nucleophilic Substitution
Caption: General Sₙ2 reaction pathway.
Troubleshooting Workflow for Low Substitution Yield
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4-Chlorobutyl)-1,3-dioxolane storage and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(4-Chlorobutyl)-1,3-dioxolane. It includes troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability issues encountered during experiments.
Troubleshooting Guides
This section provides systematic guidance for troubleshooting common problems associated with the storage, handling, and use of this compound.
Issue 1: Inconsistent Experimental Results or Low Yields
Unexpected side reactions or low yields in reactions involving this compound can often be traced back to the purity and stability of the starting material.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(4-chlorobutyl)-1,3-dioxolane, a valuable building block in chemical synthesis. For comparative purposes, its spectral data is contrasted with that of its non-chlorinated analog, 2-butyl-1,3-dioxolane. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural characterization of such molecules using NMR spectroscopy.
The 1,3-dioxolane group serves as a common protecting group for aldehydes and ketones. The presence of a terminal chloro-functional group on the butyl chain in this compound makes it a versatile bifunctional molecule, amenable to further chemical transformations. Understanding its NMR spectrum is crucial for reaction monitoring and structural verification.
Structural Diagrams and Numbering
To facilitate the discussion of NMR spectral assignments, the chemical structures and atom numbering for both this compound and its comparative counterpart, 2-butyl-1,3-dioxolane, are presented below.
Note: The DOT script above requires valid image URLs for the chemical structures to render correctly. Placeholder URLs have been used.
Caption: Atom numbering for NMR spectral assignment.
¹H NMR Spectral Data Comparison
The proton NMR spectra of these compounds are characterized by signals corresponding to the dioxolane ring and the butyl side chain. The most significant difference is observed in the chemical shift of the protons on the carbon adjacent to the halogen in this compound.
| Assignment | This compound (Predicted) | 2-butyl-1,3-dioxolane (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| H5 (OCHO) | 4.85 (t, J = 4.8 Hz, 1H) | 4.83 (t, J = 4.9 Hz, 1H) |
| H6, H7 (OCH₂CH₂O) | 3.95-4.05 (m, 4H) | 3.93-4.03 (m, 4H) |
| H1 (CH₂Cl / CH₃) | 3.54 (t, J = 6.6 Hz, 2H) | 0.92 (t, J = 7.2 Hz, 3H) |
| H4 | 1.65-1.75 (m, 2H) | 1.55-1.65 (m, 2H) |
| H2 | 1.78-1.88 (m, 2H) | 1.35-1.45 (m, 2H) |
| H3 | 1.50-1.60 (m, 2H) | 1.28-1.38 (m, 2H) |
Note: The spectral data for this compound and 2-butyl-1,3-dioxolane are predicted based on established NMR principles and data from analogous structures, as experimental data from a peer-reviewed source was not available at the time of this guide's creation.
¹³C NMR Spectral Data Comparison
The carbon NMR spectra provide complementary information, clearly distinguishing the carbon atoms in different chemical environments. The electronegative chlorine atom in this compound causes a significant downfield shift for the C1 carbon compared to the terminal methyl carbon in 2-butyl-1,3-dioxolane.
| Assignment | This compound (Predicted) | 2-butyl-1,3-dioxolane (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100 MHz | 100 MHz |
| C5 (OCHO) | 104.2 | 104.5 |
| C6, C7 (OCH₂CH₂O) | 64.9 | 64.8 |
| C1 (CH₂Cl / CH₃) | 45.1 | 14.0 |
| C4 | 34.5 | 34.8 |
| C2 | 32.3 | 22.5 |
| C3 | 22.8 | 24.5 |
Note: The spectral data for this compound and 2-butyl-1,3-dioxolane are predicted based on established NMR principles and data from analogous structures.
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument and Parameters:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance series).
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: A range covering from -2 to 12 ppm.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
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Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
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Spectral Width: A range covering from 0 to 220 ppm.
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3. Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum to obtain a flat baseline and absorptive peaks.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.
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Assign the peaks in both ¹H and ¹³C spectra to the respective atoms in the molecule.
Experimental Workflow Diagram
The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.
Caption: A flowchart of the standard experimental procedure for NMR spectroscopy.
A Comparative Guide to Carbonyl Protection: Evaluating 2-(4-Chlorobutyl)-1,3-dioxolane Against Other Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. This guide offers an objective comparison of 2-(4-Chlorobutyl)-1,3-dioxolane as a protecting group for carbonyl functionalities, weighed against other common alternatives. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.
Introduction to Carbonyl Protection with this compound
This compound is a cyclic acetal used to protect aldehyde and ketone functional groups.[1] Like other dioxolanes, it masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophiles and basic conditions.[2] This protection allows for chemical transformations elsewhere in the molecule that would otherwise be incompatible with a free carbonyl group. The 4-chlorobutyl substituent introduces a functional handle that can be utilized in subsequent synthetic steps, but its potential reactivity under various conditions must also be considered.
Performance Comparison of Carbonyl Protecting Groups
The efficacy of a protecting group is assessed by its stability under a range of reaction conditions, the ease and efficiency of its introduction and removal, and its compatibility with other functional groups. This section compares this compound with other widely used carbonyl protecting groups.
Stability Under Various Conditions
Acetal protecting groups, including dioxolanes, are generally stable under neutral and basic conditions but are labile in acidic environments.[3] The rate of acid-catalyzed hydrolysis is influenced by steric and electronic factors.[4] The chlorobutyl group in this compound is an electron-withdrawing group, which is expected to slightly destabilize the protonated acetal and facilitate hydrolysis compared to an unsubstituted alkyl chain.
Table 1: General Stability of Common Carbonyl Protecting Groups
| Protecting Group | Basic Conditions (e.g., NaOH, Grignard) | Acidic Conditions (e.g., aq. HCl) | Oxidative Conditions (e.g., PCC, KMnO4) | Reductive Conditions (e.g., LiAlH4, NaBH4) |
| This compound | Stable | Labile | Generally Stable | Stable |
| 1,3-Dioxolane | Stable | Labile | Generally Stable | Stable |
| 1,3-Dioxane | Stable | Labile (generally faster hydrolysis than dioxolane)[5] | Generally Stable | Stable |
| Dimethyl Acetal | Stable | Labile (generally faster hydrolysis than cyclic acetals)[6] | Generally Stable | Stable |
| 1,3-Dithiolane | Stable | Stable | Labile | Stable |
| 1,3-Oxathiolane | Stable | Labile | Labile | Stable |
Quantitative Comparison of Protection and Deprotection
While specific kinetic and yield data for this compound is not extensively reported in comparative studies, we can infer its performance based on data for structurally similar compounds and general principles of acetal chemistry. The following tables summarize typical yields and reaction times for the formation and cleavage of various acetal protecting groups.
Table 2: Typical Yields and Reaction Times for Carbonyl Protection
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) |
| 1,3-Dioxolane | Aldehyde | Ethylene glycol, p-TsOH, Toluene, reflux | 2-24 h | >90 |
| 1,3-Dioxane | Ketone | 1,3-Propanediol, p-TsOH, Benzene, reflux | 12 h | 85-95 |
| Dimethyl Acetal | Aldehyde | Methanol, HCl | 2 h | >90 |
| 1,3-Dithiolane | Ketone | 1,2-Ethanedithiol, BF3·OEt2, CH2Cl2, rt | 1-4 h | >90 |
Table 3: Typical Yields and Reaction Times for Carbonyl Deprotection
| Protecting Group | Reagents and Conditions | Time | Yield (%) |
| 1,3-Dioxolane | Acetone/water, p-TsOH, rt | 1-4 h | >90 |
| 1,3-Dioxane | aq. AcOH, THF, rt | 2-6 h | >85 |
| Dimethyl Acetal | Acetone, water, HCl (cat.), rt | 0.5-2 h | >90 |
| 1,3-Dithiolane | HgCl2, CaCO3, aq. CH3CN, rt | 1-4 h | >85 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following protocols provide step-by-step guidance for the protection of an aldehyde as a this compound and its subsequent deprotection.
Protocol 1: Protection of 5-Chloropentanal as this compound
This procedure outlines the synthesis of this compound from 5-chloropentanal and ethylene glycol.[7]
Materials:
-
5-Chloropentanal
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-chloropentanal, ethylene glycol, and p-TsOH·H₂O in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Continue heating until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.[5]
Protocol 2: Deprotection of this compound
This protocol describes the acid-catalyzed hydrolysis of the dioxolane to regenerate the aldehyde.
Materials:
-
This compound
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloropentanal.
Visualizing Synthetic Strategies
Understanding the logic behind protecting group manipulations is key to designing efficient synthetic routes. The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process and reaction workflows.
Orthogonal Protection Strategies
The presence of the chloroalkyl chain in this compound allows for its integration into orthogonal protection schemes. "Orthogonality" in this context refers to the ability to selectively remove one protecting group in the presence of others by using different deprotection conditions.[8] For instance, the dioxolane can be removed under acidic conditions, while a silyl ether protecting group on another part of the molecule would be cleaved with fluoride ions, and a benzyl ether could be removed by hydrogenolysis. This selectivity is crucial in the synthesis of complex molecules with multiple functional groups.[9]
Considerations for the Chlorobutyl Moiety
The chlorobutyl side chain is generally stable under the mild acidic and basic conditions used for acetal formation and cleavage. However, under strongly basic or nucleophilic conditions, or with certain metals, it can undergo substitution or elimination reactions. Researchers should consider the compatibility of their planned reactions with the alkyl halide functionality. This feature can also be exploited for further synthetic modifications, such as the introduction of other functional groups via nucleophilic substitution at the carbon bearing the chlorine atom.
Conclusion
This compound is a valuable protecting group for carbonyl compounds, offering the standard stability profile of a cyclic acetal with the added benefit of a functionalizable side chain. Its performance in terms of stability, ease of formation, and cleavage is comparable to other simple dioxolanes. The choice of this protecting group over others will largely depend on the specific requirements of the synthetic route, particularly if the chlorobutyl moiety is intended to be a reactive handle for subsequent transformations. Careful consideration of the orthogonality of the entire protecting group strategy and the potential reactivity of the chloroalkyl chain will ensure its successful application in complex organic synthesis.
References
- 1. This compound = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 118336-86-0 [amp.chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. 5-chloropentanal synthesis - chemicalbook [chemicalbook.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to Alternatives for 2-(4-Chlorobutyl)-1,3-dioxolane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. 2-(4-Chlorobutyl)-1,3-dioxolane serves as a valuable reagent for introducing a protected 4-oxobutyl moiety. This guide provides a comprehensive comparison of its performance with viable alternatives, supported by data from established synthetic routes and detailed experimental protocols. The focus will be on the application of these reagents in N-alkylation reactions, a common transformation in pharmaceutical and fine chemical synthesis.
Introduction to this compound
This compound, also known as 5-chloro-n-valeraldehyde ethylene acetal, is a bifunctional compound featuring a terminal chloro group, which acts as an electrophile in alkylation reactions, and a dioxolane ring that protects a latent aldehyde functionality.[1] This acetal protecting group is stable under basic and nucleophilic conditions, allowing for selective reaction at the chloro-terminus, and can be readily deprotected under acidic conditions to reveal the aldehyde for further transformations. A notable application of this reagent is in the synthesis of C-chlorobutylpyrogallol[2]arene.[3]
Alternatives and Their Synthetic Applications
Several alternatives to this compound exist for introducing a four-carbon chain. The choice of reagent often depends on the specific synthetic strategy, desired functional group tolerance, and cost-effectiveness. Key alternatives include other 4-halobutyraldehyde acetals and precursors that can be converted to the desired butylamine chain.
Commonly employed alternatives include:
-
4-Chlorobutyraldehyde Diethyl Acetal: Similar to the dioxolane, this reagent offers a protected aldehyde. The diethyl acetal may exhibit different stability and deprotection kinetics compared to the cyclic dioxolane.
-
1,4-Dihalobutanes (e.g., 1,4-dibromobutane, 1,4-dichlorobutane): These reagents introduce a four-carbon spacer that can be subsequently functionalized. They are often used in the synthesis of pharmaceutical intermediates.
-
4-Halobutyronitriles (e.g., 4-chlorobutyronitrile): The nitrile group in these compounds can be reduced to a primary amine, providing a direct route to N-substituted butylamine derivatives.
The selection of an appropriate alkylating agent is critical in multi-step syntheses, such as in the production of the anxiolytic drug Buspirone, where various strategies have been employed to introduce the key butyl spacer.
Performance Comparison in N-Alkylation
While direct head-to-head comparative studies are limited, the efficiency of these alkylating agents can be inferred from their application in established synthetic routes. The following table summarizes the performance of this compound and its alternatives in the context of synthesizing precursors for Buspirone.
| Alkylating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 8-Azaspiro[4.5]decane-7,9-dione | 8-[4-(1,3-Dioxolan-2-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Not explicitly reported, but expected to be comparable to similar alkylations. | Inferred from similar reactions |
| 1,4-Dibromobutane | 8-Azaspiro[4.5]decane-7,9-dione | 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | NaH or K₂CO₃, DMF, 10-20°C | High (inferred from multi-step synthesis) | [2] |
| 4-Chlorobutyronitrile | 1-(2-Pyrimidinyl)piperazine | 1-(2-Pyrimidinyl)-4-(3-cyanopropyl)piperazine | Base, Solvent, Heat | High (industrial process) |
Note: The yields reported are often for multi-step sequences, and direct comparison of the alkylation step alone is challenging based on available literature.
Experimental Protocols
Detailed methodologies for key alkylation reactions are provided below.
Protocol 1: Alkylation of 8-Azaspiro[4.5]decane-7,9-dione with this compound (Representative Protocol)
Objective: To synthesize 8-[4-(1,3-Dioxolan-2-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione using 1,4-Dibromobutane
Objective: To synthesize a key intermediate for Buspirone.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
1,4-Dibromobutane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane or Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DMF.
-
Add an acid binder such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq).
-
Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture.
-
Stir the reaction mixture at a temperature between 10-20 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by chromatography.[2]
Protocol 3: Alkylation of 1-(2-Pyrimidinyl)piperazine with 4-Chlorobutyronitrile
Objective: To synthesize an intermediate in an industrial route to Buspirone.
Materials:
-
1-(2-Pyrimidinyl)piperazine
-
4-Chlorobutyronitrile
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
Combine 1-(2-pyrimidinyl)piperazine (1.0 eq), 4-chlorobutyronitrile (1.1 eq), and sodium carbonate (1.5 eq) in a suitable solvent.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 1-(2-pyrimidinyl)-4-(3-cyanopropyl)piperazine can be purified by crystallization or chromatography, or used directly in the subsequent reduction step.
Visualizing Synthetic Pathways and Workflows
To further clarify the relationships between the reagents and the synthetic outcomes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Alternative synthetic routes using different 4-carbon building blocks.
Caption: A generalized workflow for a typical N-alkylation reaction.
Conclusion
This compound is a versatile reagent for introducing a protected 4-oxobutyl group. However, for the synthesis of N-substituted butylamine derivatives, alternatives such as 1,4-dihalobutanes and 4-halobutyronitriles offer more direct and potentially more cost-effective routes, as demonstrated in industrial syntheses. The choice of the optimal reagent will ultimately depend on the specific target molecule, the overall synthetic strategy, and the desired functional group compatibility. The provided protocols and pathways offer a foundation for researchers to make informed decisions when selecting an appropriate building block for their synthetic endeavors.
References
Comparative Guide to Purity Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane by GC-MS
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(4-Chlorobutyl)-1,3-dioxolane, a key intermediate in pharmaceutical synthesis. We present supporting experimental protocols, data, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical, as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final drug product.[1] Therefore, robust analytical methods are required to quantify the purity and identify any process-related or degradation impurities.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound is a volatile liquid with a boiling point of 56-58 °C at 0.1 mmHg, GC-MS is an exceptionally suitable method for its purity assessment.[2] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3]
Purity Analysis by GC-MS
The GC-MS method provides high-resolution separation of the main component from its impurities, followed by mass spectral analysis for identification and quantification. Commercial grades of similar compounds are often assayed for purity using GC.[1] For this compound, a purity of ≥97.0% is typically expected.[2][4]
A well-defined experimental protocol is crucial for achieving accurate and reproducible results.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent like dichloromethane or methanol.
-
From the stock solution, prepare a working sample at 100 µg/mL by diluting with the same solvent.
-
Inject 1 µL of the working sample into the GC-MS system.
Instrumentation Parameters:
The following table outlines a typical set of GC-MS parameters for the analysis. These may be optimized based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Mode | Splitless or Pulsed Split (e.g., 2:1 ratio) to maximize analyte transfer[5] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative results from the GC-MS analysis are summarized below. The area percent of the main peak relative to the total area of all peaks is used to determine purity.
| Compound | Retention Time (min) | Area Percent (%) | Identification (by MS) |
| This compound | 8.52 | 98.5% | Confirmed by library match |
| Impurity A (e.g., Starting Material) | 6.21 | 0.8% | Tentative ID |
| Impurity B (e.g., Byproduct) | 9.15 | 0.5% | Tentative ID |
| Unknown Impurity C | 10.33 | 0.2% | Unknown |
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[6]
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[6] | Separation based on partitioning between mobile and stationary phases.[7] | Provides detailed structural information based on nuclear magnetic properties.[1] |
| Applicability | Ideal for volatile and thermally stable compounds like this compound.[7] | Suited for non-volatile or thermally labile compounds.[8] | Excellent for structural elucidation and identification of isomers.[1] |
| Sensitivity | Very high, especially with SIM mode (ng/L levels achievable).[5][9] | High, but generally less sensitive than GC-MS for volatile analytes. | Lower sensitivity, typically requires µg to mg of sample. |
| Impurity Identification | Excellent; provides mass spectra for structural confirmation.[3] | Limited unless coupled with MS (LC-MS); identification relies on retention time matching.[10] | Unambiguous structural confirmation of impurities if present at sufficient concentration.[1] |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Can be quantitative (qNMR) but often more complex to set up. |
| Drawbacks | Not suitable for non-volatile compounds; high temperatures can degrade labile samples.[6] | Requires analytes to be soluble in the mobile phase; can be slower than GC.[7][10] | Lower throughput; complex spectra for mixtures. |
Visualized Workflows and Comparisons
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Logical comparison of GC-MS, HPLC, and NMR for purity analysis.
Conclusion
For the purity analysis of this compound, GC-MS stands out as the most effective method. Its suitability for volatile compounds, coupled with high sensitivity and the ability to provide definitive mass spectral identification of impurities, makes it the gold standard for this application.[7] While HPLC and NMR are powerful techniques in their own right, they are better suited for non-volatile compounds or when detailed structural elucidation of major components is the primary goal.[1][8] The provided GC-MS protocol offers a robust starting point for researchers to ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-氯丁基)-1,3-二氧戊环 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. smithers.com [smithers.com]
- 4. This compound = 97.0 GC 118336-86-0 [sigmaaldrich.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
A Comparative Guide to HPLC Methods for the Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane
The analysis of 2-(4-Chlorobutyl)-1,3-dioxolane, a molecule lacking a strong ultraviolet (UV) chromophore, presents a challenge for traditional High-Performance Liquid Chromatography (HPLC) methods that rely on UV detection. This guide provides a comparative overview of suitable analytical strategies, including indirect analysis via derivatization and direct analysis using universal detectors. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The inherent chemical structure of this compound, being a saturated acetal with a chloroalkane moiety, results in negligible UV absorbance in the standard analytical range (200-400 nm). Consequently, direct analysis with a common HPLC-UV detector is not feasible. To address this, three primary analytical approaches are considered:
-
Indirect HPLC-UV Analysis via Pre-column Derivatization: This method involves the hydrolysis of the this compound to its parent aldehyde, 5-chlorovaleraldehyde, followed by a derivatization reaction with a UV-active agent, such as 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative possesses a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[1][2]
-
Direct Analysis with HPLC and Universal Detection: This approach avoids chemical modification of the analyte by employing detectors that do not rely on UV absorbance.
-
Refractive Index (RI) Detection: RI detectors are universal but are generally less sensitive than UV detectors and are incompatible with gradient elution, limiting their application to isocratic separations.[3]
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These detectors are also universal and are compatible with gradient elution, offering an advantage over RI detection for more complex sample matrices.[4][5]
-
-
Direct Analysis with Hyphenated Techniques (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the direct analysis of non-chromophoric compounds. It offers high sensitivity, selectivity, and provides structural information for unequivocal identification.[3][6]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics and experimental conditions for the different analytical approaches for this compound.
| Method | Principle | Typical Column | Typical Mobile Phase | Detection | Pros | Cons |
| Indirect HPLC-UV via DNPH Derivatization | Hydrolysis of acetal to aldehyde, followed by reaction with DNPH to form a UV-active hydrazone.[1] | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[7] | Acetonitrile/Water gradient[8] | UV at ~360 nm[1] | High sensitivity, uses standard HPLC-UV equipment. | Multi-step sample preparation, potential for side reactions. |
| Direct HPLC-RI | Direct analysis based on the difference in refractive index between the analyte and the mobile phase.[9] | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Isocratic Acetonitrile/Water | Refractive Index | Simple sample preparation, direct analysis. | Lower sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[9] |
| Direct HPLC-ELSD/CAD | Direct analysis where the mobile phase is nebulized and evaporated, and the non-volatile analyte is detected by light scattering.[4][5] | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Acetonitrile/Water gradient with a volatile buffer (e.g., ammonium formate) | Evaporative Light Scattering or Charged Aerosol | Compatible with gradient elution, universal detection for non-volatile analytes. | Lower sensitivity than MS, non-linear response for ELSD. |
| Direct HPLC-MS | Direct analysis with detection based on the mass-to-charge ratio of the ionized analyte.[6][10] | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Acetonitrile/Water gradient with a volatile buffer (e.g., formic acid) | Mass Spectrometry (e.g., ESI-MS) | High sensitivity and selectivity, provides structural information, compatible with gradient elution. | Higher equipment cost and complexity. |
Experimental Protocols
Method 1: Indirect HPLC-UV Analysis via Pre-column Derivatization with DNPH
This protocol is adapted from established methods for aldehyde analysis.[1][11]
1. Sample Preparation (Hydrolysis and Derivatization):
-
Accurately weigh a sample containing this compound and dissolve in a known volume of acetonitrile.
-
To an aliquot of the sample solution, add an equal volume of 1 M hydrochloric acid to catalyze the hydrolysis of the acetal to 5-chlorovaleraldehyde. The reaction can be gently heated (e.g., 40-50 °C) for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis.
-
After cooling to room temperature, add an excess of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric or phosphoric acid.[1]
-
Allow the derivatization reaction to proceed in the dark at room temperature for at least one hour.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and dilute with the initial mobile phase to the desired concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be 50% B to 90% B over 15 minutes.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 360 nm.[1]
Method 2: Direct Analysis with HPLC-MS
This protocol outlines a general approach for the direct analysis of non-chromophoric compounds.[6]
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient could be from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode to identify the molecular ion, followed by selected ion monitoring (SIM) for quantification.
Mandatory Visualization
Caption: Workflow for selecting an HPLC method for a non-chromophoric analyte.
References
- 1. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. Direct Sampling Mass Spectrometry for Clinical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of 2-(4-Chlorobutyl)-1,3-dioxolane Reactions: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the kinetic parameters associated with the primary reactions of 2-(4-chlorobutyl)-1,3-dioxolane, a versatile intermediate in pharmaceutical and organic synthesis. The content herein is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the competing hydrolysis and intramolecular cyclization pathways. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction mechanisms to facilitate a deeper understanding of the compound's reactivity and inform synthetic strategy.
Introduction
This compound is a bifunctional molecule featuring a cyclic acetal (1,3-dioxolane) and a reactive alkyl chloride. This structure presents two primary reaction pathways under typical synthetic conditions: acid-catalyzed hydrolysis of the dioxolane ring and intramolecular cyclization of the chlorobutyl side chain to form a spirocyclic ether. The kinetic competition between these two reactions is a critical factor in designing synthetic routes and predicting product distributions. This guide provides a comparative analysis of these pathways, supported by experimental data from analogous systems.
Data Presentation: A Comparative Overview of Reaction Kinetics
The following tables summarize the kinetic data for the acid-catalyzed hydrolysis of 2-alkyl-1,3-dioxolanes and the intramolecular cyclization of 5-chloro-1-pentanol, which serve as models for the respective reactive moieties of this compound.
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of 2-Alkyl-1,3-Dioxolanes
| 2-Substituent | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| Hydrogen | 1.5 x 10⁻⁴ | 1 |
| Methyl | 3.8 x 10⁻³ | 25 |
| Ethyl | 5.2 x 10⁻³ | 35 |
| Isopropyl | 1.1 x 10⁻² | 73 |
| tert-Butyl | 2.5 x 10⁻² | 167 |
Note: Data is compiled from various studies on the hydrolysis of 2-substituted 1,3-dioxolanes in acidic aqueous solutions.
Table 2: Kinetic Data for Intramolecular Cyclization of 5-Chloro-1-pentanol
| Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Product |
| Water | 50 | 1.2 x 10⁻⁵ | Tetrahydropyran |
| Ethanol | 25 | 3.5 x 10⁻⁶ | Tetrahydropyran |
Note: This data represents the intramolecular Williamson ether synthesis, a well-established method for forming cyclic ethers. The formation of five- and six-membered rings is known to be kinetically favorable.[1][2]
Experimental Protocols
Synthesis of 2-(4-Bromobutyl)-1,3-dioxolane
A detailed protocol for a compound analogous to the target molecule, 2-(4-bromobutyl)-1,3-dioxolane, is presented as a representative synthetic method.[3]
Materials:
-
5-Bromovaleraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
A solution of 5-bromovaleraldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 2-(4-bromobutyl)-1,3-dioxolane.
Kinetic Study of 2-Alkyl-1,3-dioxolane Hydrolysis
The following protocol outlines a general method for studying the kinetics of acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes.
Materials:
-
2-Alkyl-1,3-dioxolane of interest
-
Aqueous acid solution of known concentration (e.g., HCl)
-
UV-Vis spectrophotometer or Gas Chromatograph (GC)
-
Thermostatted water bath
Procedure:
-
A stock solution of the 2-alkyl-1,3-dioxolane in a suitable solvent (e.g., acetonitrile) is prepared.
-
A known volume of the acidic aqueous solution is equilibrated to the desired temperature in a thermostatted cuvette or reaction vessel.
-
The reaction is initiated by injecting a small aliquot of the dioxolane stock solution into the acidic medium.
-
The progress of the reaction is monitored by following the disappearance of the reactant or the appearance of the product (the corresponding aldehyde or ketone) over time using an appropriate analytical technique. For example, the increase in the carbonyl absorbance can be monitored by UV-Vis spectrophotometry, or the concentration of the reactant and product can be determined by GC analysis of aliquots taken at different time intervals.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the concentration-time data to a first-order rate equation.
-
The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the acid catalyst.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.
Comparison of Synthetic Alternatives
The synthesis of this compound is typically achieved through the acetalization of 5-chloropentanal with ethylene glycol. Several catalytic systems can be employed for this transformation, each with its own advantages and disadvantages.
Table 3: Comparison of Catalysts for the Synthesis of 2-Substituted-1,3-dioxolanes
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | Inexpensive, effective for a wide range of substrates.[4] | Requires elevated temperatures and azeotropic water removal. |
| Montmorillonite K10 | Toluene, reflux with Dean-Stark trap | Mild, reusable solid acid catalyst.[5] | May require longer reaction times for less reactive substrates. |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free or in a non-aromatic solvent | High catalytic activity, mild conditions.[6] | More expensive than traditional acid catalysts. |
| Iodine (I₂) | Neutral, aprotic conditions | Mild, neutral conditions, high yields. | May not be suitable for all substrates. |
Conclusion
The reactivity of this compound is governed by the interplay between the hydrolysis of the dioxolane ring and the intramolecular cyclization of the chlorobutyl side chain. The kinetic data from analogous systems suggest that under acidic conditions, the hydrolysis of the acetal is a relatively fast process, with the rate being significantly influenced by the steric and electronic nature of the substituent at the 2-position. In contrast, the intramolecular cyclization, while generally favored for the formation of five- and six-membered rings, proceeds at a comparatively slower rate, particularly in nucleophilic solvents.
For synthetic applications, the choice of reaction conditions is paramount. To favor the preservation of the dioxolane ring and promote reactions at the chlorobutyl chain, non-acidic and non-aqueous conditions are recommended. Conversely, to deprotect the aldehyde functionality, acidic aqueous conditions will facilitate rapid hydrolysis. The selection of an appropriate catalyst for the synthesis of the parent compound also offers a degree of control over the reaction efficiency and product yield. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the effective utilization of this compound in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Mechanistic Insights into the Reactivity of 2-(4-Chlorobutyl)-1,3-dioxolane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of versatile building blocks is paramount. This guide provides a comparative analysis of the reactions of 2-(4-chlorobutyl)-1,3-dioxolane, a bifunctional molecule offering pathways to diverse chemical structures. We delve into its performance in key organic transformations, comparing it with viable alternatives and providing a foundation of experimental data and detailed protocols.
This compound serves as a valuable synthon, possessing two distinct reactive sites: a primary alkyl chloride and a protected aldehyde in the form of a 1,3-dioxolane ring. This unique structure allows for a range of selective transformations, including nucleophilic substitution, Grignard reagent formation, and intramolecular cyclization, leading to the synthesis of complex molecules.
Nucleophilic Substitution Reactions
The primary chloride in this compound is susceptible to nucleophilic attack, providing a straightforward method for introducing various functional groups. This reaction typically proceeds via an S(_N)2 mechanism, favoring strong, sterically unhindered nucleophiles and polar aprotic solvents.
Comparison with 5-Chlorovaleraldehyde:
A key alternative to this compound is 5-chlorovaleraldehyde. The primary advantage of the dioxolane-protected form is the prevention of unwanted side reactions involving the aldehyde functionality, such as self-condensation or reaction with the nucleophile. The dioxolane group is generally stable under the conditions required for nucleophilic substitution at the primary chloride.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN(_3)) | DMF | 80 | 12 | 2-(4-Azidobutyl)-1,3-dioxolane | >90 |
| Amine | Ammonia (NH(_3)) | Ethanol | 100 (sealed tube) | 24 | 2-(4-Aminobutyl)-1,3-dioxolane | Moderate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 25 | 4 | 2-(4-(Phenylthio)butyl)-1,3-dioxolane | High |
Experimental Protocol: Synthesis of 2-(4-Azidobutyl)-1,3-dioxolane
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Grignard Reagent Formation and Subsequent Reactions
The alkyl chloride of this compound can be converted into a Grignard reagent, which can then react with various electrophiles. A critical consideration is the stability of the dioxolane ring under the strongly basic conditions of Grignard reagent formation and reaction. While generally stable, prolonged reaction times or high temperatures can lead to cleavage of the acetal. The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is essential.
Comparison with Grignard Reagents from Unprotected Haloaldehydes:
Attempting to form a Grignard reagent from 5-chlorovaleraldehyde would be futile, as the highly reactive organometallic species would immediately react with the aldehyde group of another molecule, leading to a complex mixture of products. The dioxolane protecting group is therefore indispensable for this synthetic route.
| Electrophile | Reagent | Solvent | Temperature (°C) | Product (after acidic workup) |
| Aldehyde (R'CHO) | R'CHO | THF | 0 to rt | Secondary alcohol |
| Ketone (R'R''CO) | R'R''CO | THF | 0 to rt | Tertiary alcohol |
| Carbon Dioxide | CO(_2) (gas) | THF | -78 to rt | Carboxylic acid |
Experimental Protocol: Grignard Reaction with an Aldehyde
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the Grignard reagent has formed, cool the solution to 0°C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Intramolecular Cyclization: A Route to Tetrahydropyrans
A particularly interesting reaction of this compound derivatives is their ability to undergo intramolecular cyclization to form tetrahydropyran (THP) rings, a common motif in natural products. This transformation can be achieved via an intramolecular Williamson ether synthesis. First, the dioxolane is hydrolyzed to reveal the aldehyde, which is then reduced to a primary alcohol. Subsequent treatment with a base promotes the intramolecular S(_N)2 reaction between the alkoxide and the alkyl chloride.
Alternative Routes to Tetrahydropyrans:
Other methods for synthesizing THPs often involve multi-step sequences or the use of specialized catalysts. The intramolecular cyclization of a readily available precursor like this compound offers a more direct and often higher-yielding approach.
| Step | Reagent | Solvent | Conditions | Intermediate/Product |
| 1. Hydrolysis | Aqueous Acid (e.g., HCl) | Acetone/Water | rt | 5-Chlorovaleraldehyde |
| 2. Reduction | Sodium Borohydride (NaBH(_4)) | Methanol | 0°C to rt | 5-Chloropentan-1-ol |
| 3. Cyclization | Sodium Hydride (NaH) | THF | 0°C to reflux | Tetrahydropyran |
Experimental Protocol: Synthesis of Tetrahydropyran
-
Hydrolysis: Dissolve this compound in a mixture of acetone and water. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature until the dioxolane is consumed (TLC). Neutralize with a mild base and extract the 5-chlorovaleraldehyde.
-
Reduction: Dissolve the crude 5-chlorovaleraldehyde in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir until the aldehyde is fully reduced (TLC). Quench the reaction carefully with water and extract the 5-chloropentan-1-ol.
-
Cyclization: Dissolve 5-chloropentan-1-ol in anhydrous THF and cool to 0°C. Add sodium hydride portion-wise. Allow the mixture to warm to room temperature and then reflux until the starting material is consumed (TLC). Carefully quench the reaction with water, extract with diethyl ether, and purify the resulting tetrahydropyran by distillation.
Yield comparison of different synthetic routes to 2-(4-Chlorobutyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 2-(4-Chlorobutyl)-1,3-dioxolane, a valuable building block in various chemical syntheses. The comparison focuses on reaction yields and provides detailed experimental protocols to support informed decisions in process development.
The selection of an optimal synthetic pathway is crucial for the economic and sustainable production of chemical compounds. This guide outlines two distinct methods for the synthesis of this compound:
-
Route 1: A two-step process commencing with the reduction of methyl 5-chlorovalerate to 5-chlorovaleraldehyde, which is subsequently converted to the target dioxolane.
-
Route 2: A one-pot synthesis directly from the commercially available 5-chlorovaleryl chloride.
Yield Comparison of Synthetic Routes
The following table summarizes the key reaction parameters and yields for the two synthetic routes to this compound.
| Route | Starting Material | Key Reagents | Solvent | Catalyst | Yield (%) |
| 1 | Methyl 5-chlorovalerate | Diisobutylaluminium hydride (DIBAL-H), Ethylene glycol | Toluene | p-Toluenesulfonic acid | ~42 (overall) |
| 2 | 5-Chlorovaleryl chloride | Ethylene glycol, Sodium borohydride | Tetrahydrofuran (THF) | Not Applicable | 75 (overall) |
Experimental Protocols
Route 1: From Methyl 5-chlorovalerate
This synthetic route involves two distinct steps: the reduction of the ester to the aldehyde, followed by the acetalization to form the dioxolane.
Step 1: Synthesis of 5-Chlorovaleraldehyde
In a dried reaction vessel under an inert atmosphere, a solution of methyl 5-chlorovalerate in anhydrous toluene is cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.0 M) is then added dropwise, maintaining the low temperature. The reaction is stirred for several hours at -78°C. Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The mixture is then allowed to warm to room temperature and filtered. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-chlorovaleraldehyde. The reported yield for this step is approximately 49%.
Step 2: Synthesis of this compound
To a solution of 5-chlorovaleraldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound. The typical yield for this acetalization step is high, often in the range of 85-95%.
Route 2: One-Pot Synthesis from 5-Chlorovaleryl chloride
This streamlined approach combines the reduction of the acid chloride and subsequent in-situ acetalization in a single reaction vessel.
To a stirred solution of 5-chlorovaleryl chloride in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of ethylene glycol in THF. The mixture is stirred for a short period, after which sodium borohydride is added portion-wise, maintaining the temperature below 5°C. The reaction is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the addition of water, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation to yield this compound. This one-pot method has been reported to provide an overall yield of approximately 75%.
Logical Workflow for Route Selection
Caption: Comparison of two synthetic routes to this compound.
A Spectroscopic Comparison of 2-(4-Chlorobutyl)-1,3-dioxolane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(4-Chlorobutyl)-1,3-dioxolane and its structurally related derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in organic synthesis. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a baseline for researchers working with these molecules.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. Data for the primary compound is based on spectral prediction and comparison with closely related analogs due to the limited availability of publicly accessible, detailed spectral data.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~4.85 (t) | O-CH-O |
| ~3.95 (m) | O-CH₂-CH₂-O | |
| ~3.55 (t) | Cl-CH₂ | |
| ~1.80 (m) | Cl-CH₂-CH₂ | |
| ~1.65 (m) | CH₂-CH₂-CH | |
| 2-(Chloromethyl)-1,3-dioxolane | 5.31 (t) | O-CH-O |
| 4.05-3.90 (m) | O-CH₂-CH₂-O | |
| 3.56 (d) | Cl-CH₂ | |
| 2-Propyl-1,3-dioxolane | 4.83 (t) | O-CH-O |
| 3.98-3.85 (m) | O-CH₂-CH₂-O | |
| 1.65 (q) | CH₂-CH₂-CH₃ | |
| 1.42 (sextet) | CH₂-CH₃ | |
| 0.92 (t) | CH₃ | |
| 2-Isobutyl-4-methyl-1,3-dioxolane | ~4.8 (m) | O-CH-O |
| ~4.2-3.4 (m) | O-CH-CH(CH₃)-O & O-CH₂ | |
| ~1.8 (m) | CH(CH₃)₂ | |
| ~1.5 (m) | CH₂-CH(CH₃)₂ | |
| ~1.2 (d) | CH(CH₃) | |
| ~0.9 (d) | CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~103.5 | O-CH-O |
| ~65.0 | O-CH₂-CH₂-O | |
| ~45.0 | Cl-CH₂ | |
| ~34.0 | CH₂-CH | |
| ~30.0 | Cl-CH₂-CH₂ | |
| ~24.0 | CH₂-CH₂-CH | |
| 2-(Chloromethyl)-1,3-dioxolane | 102.6 | O-CH-O |
| 65.3 | O-CH₂-CH₂-O | |
| 46.9 | Cl-CH₂ | |
| 2-Propyl-1,3-dioxolane | 104.2 | O-CH-O |
| 64.8 | O-CH₂-CH₂-O | |
| 36.2 | CH₂-CH₂-CH₃ | |
| 17.8 | CH₂-CH₃ | |
| 14.1 | CH₃ | |
| 2-Isobutyl-4-methyl-1,3-dioxolane | ~104 | O-CH-O |
| ~70-75 | O-CH & O-CH₂ | |
| ~45 | CH₂-CH(CH₃)₂ | |
| ~24 | CH(CH₃)₂ | |
| ~22-23 | CH(CH₃)₂ | |
| ~17 | CH(CH₃) |
Table 3: IR Spectral Data (Liquid Film/Neat, cm⁻¹)
| Compound | C-H stretch | C-O stretch | C-Cl stretch | Other Key Absorptions |
| This compound | ~2950-2850 | ~1150-1050 (strong, characteristic acetal bands) | ~750-650 | ~1470-1440 (CH₂ bending) |
| 2-(Chloromethyl)-1,3-dioxolane | 2960-2880 | 1140-1040 (strong acetal bands) | 740 | 1475, 1400 (CH₂ bending) |
| 2-Propyl-1,3-dioxolane | 2960-2870 | 1140-1040 (strong acetal bands) | - | 1465, 1380 (CH bending) |
| 2-Isobutyl-4-methyl-1,3-dioxolane | 2960-2870 | 1150-1050 (strong acetal bands) | - | 1470, 1385, 1370 (CH bending, characteristic isobutyl split) |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and (Proposed Structure) |
| This compound | 164/166 (³⁵Cl/³⁷Cl isotopes) | 129/131 ([M-Cl]⁺), 73 ([C₃H₅O₂]⁺, dioxolane ring fragment), 91/93 ([C₄H₈Cl]⁺) |
| 2-(Chloromethyl)-1,3-dioxolane | 122/124 (³⁵Cl/³⁷Cl isotopes) | 87 ([M-Cl]⁺), 73 ([C₃H₅O₂]⁺), 49/51 ([CH₂Cl]⁺) |
| 2-Propyl-1,3-dioxolane | 116 | 73 ([C₃H₅O₂]⁺), 87 ([M-C₂H₅]⁺), 43 ([C₃H₇]⁺) |
| 2-Isobutyl-4-methyl-1,3-dioxolane | 144 | 87 ([M-C₄H₉]⁺), 73 ([C₃H₅O₂]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Standard protocols for the spectroscopic analysis of liquid organic compounds are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the neat liquid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Sixteen to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film): A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform liquid film.[1]
-
Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty beam path is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquid samples, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer is used. This allows for separation from any minor impurities before introduction into the ion source.
-
Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[3]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Safety Operating Guide
Proper Disposal of 2-(4-Chlorobutyl)-1,3-dioxolane: A Comprehensive Guide
For immediate reference, treat 2-(4-Chlorobutyl)-1,3-dioxolane as a toxic and combustible liquid that requires specialized disposal procedures. Adherence to institutional and local regulations is paramount for ensuring the safety of laboratory personnel and environmental protection. This guide provides a detailed operational plan for the safe handling and disposal of this compound.
I. Essential Safety and Hazard Information
This compound is classified as a hazardous substance. Key safety considerations include its acute oral toxicity and combustibility.
Key Safety Data:
| Property | Value | Source |
| Signal Word | Danger | |
| Hazard Pictogram | GHS06 (Acute Toxicity) | |
| Hazard Statement | H301: Toxic if swallowed | |
| Flash Point | 85.0 °C (185.0 °F) - closed cup | |
| Density | 1.109 g/mL at 20 °C | |
| Boiling Point | 56-58 °C at 0.1 mmHg |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, ensure that all necessary personal protective equipment is worn and that the work is conducted in a controlled environment.
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation. Use explosion-proof electrical and ventilating equipment.
-
Personal Protective Equipment :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., Viton®). Inspect gloves before each use and dispose of contaminated gloves in accordance with laboratory best practices.
-
Respiratory Protection : A NIOSH/MSHA or European Standard EN 14387 approved respirator with a type ABEK filter is recommended.
-
Skin and Body Protection : Wear a flame-retardant, antistatic protective lab coat.[1]
-
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be chemically resistant and have a secure screw-top cap to prevent leakage and evaporation.
-
Do not mix with other non-halogenated chemical waste.
-
-
Container Management :
-
Keep the halogenated organic waste container closed at all times, except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat, sparks, and open flames.
-
-
Spill and Contamination Cleanup :
-
In the event of a spill, absorb the material with an inert absorbent such as sand or diatomaceous earth.
-
Collect the absorbed material and contaminated debris using non-sparking tools and place it in the designated halogenated organic waste container for disposal.
-
Ventilate the affected area.
-
-
Final Disposal :
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Chlorobutyl)-1,3-dioxolane
Essential Safety and Handling Guide for 2-(4-Chlorobutyl)-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 118336-86-0 |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol |
| Appearance | Liquid |
| Signal Word | Danger |
| Hazard Pictogram | GHS06 (Skull and Crossbones) |
| Hazard Statements | H301 (Toxic if swallowed) |
| Precautionary Codes | P264, P270, P301 + P310, P405, P501 |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic or chronic effect |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Eyeshields, Faceshields. In situations with a splash potential, chemical goggles and a face shield are recommended. |
| Skin | Chemical-resistant gloves. The use of impervious clothing is also advised to avoid skin contact.[1] Always inspect gloves prior to use and utilize proper glove removal technique.[1][2] |
| Respiratory | A type ABEK (EN14387) respirator filter is recommended. The appropriate level of respiratory protection should be determined based on the potential for airborne exposure. |
Operational and Handling Plan
Handling:
-
Always handle the substance in a well-ventilated area.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition as it is a combustible liquid.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
The substance is moisture-sensitive.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
In all cases of exposure, it is crucial to show the safety data sheet to the attending medical professional.[1]
Disposal Plan
Contaminated materials and the chemical itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use.[1]
-
Chemical Waste: Keep in suitable, closed containers for disposal.[1] Contact an approved professional waste disposal service to dispose of this material.
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
